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(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid Documentation Hub

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  • Product: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
  • CAS: 773131-64-9

Core Science & Biosynthesis

Foundational

Rational Design and Stereoselective Synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid

Executive Summary The compound (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a highly specialized alpha,beta-unsaturated carboxylic acid (cinnamic acid derivative) that serves as a critical structural scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a highly specialized alpha,beta-unsaturated carboxylic acid (cinnamic acid derivative) that serves as a critical structural scaffold in modern medicinal chemistry and agrochemical development. By integrating a rigid (2E)-propenoic acid tail with a lipophilic 4-fluoro-3-phenoxyphenyl core, this molecule acts as an advanced intermediate for the synthesis of pyrethroid insecticides (e.g., cyfluthrin analogues) and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides a comprehensive technical guide to its structural rationale, stereoselective synthesis, and downstream applications, ensuring that researchers can reproducibly synthesize and validate this high-value intermediate.

Structural Rationale and Chemical Identity

The molecular architecture of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is specifically engineered to optimize binding affinity and metabolic stability in biological systems.

  • The 4-Fluoro Substitution: The introduction of a fluorine atom at the para-position of the primary phenyl ring is a classic bioisosteric strategy. It significantly enhances the compound's metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway.

  • The 3-Phenoxy Group: This meta-substitution increases the overall lipophilicity and steric bulk of the molecule, which is crucial for intercalating into the hydrophobic pockets of target proteins, such as voltage-gated sodium channels (VGSCs) or cyclooxygenase (COX) enzymes[1].

  • The (2E)-Propenoic Acid Tail: The trans-alkene geometry ensures a rigid, planar conformation that precisely dictates the spatial orientation of the lipophilic core relative to the hydrogen-bonding carboxylic acid headgroup.

Mechanistic Synthesis: The Knoevenagel-Doebner Condensation

The synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is achieved via the Doebner modification of the Knoevenagel condensation. The starting material, 4-fluoro-3-phenoxybenzaldehyde, is a well-documented and commercially available intermediate[2].

Causality of the Reaction Design: The reaction utilizes malonic acid in the presence of a weak base catalyst (piperidine) and a basic solvent (pyridine). Piperidine is chosen because it acts as a nucleophilic catalyst, attacking the aldehyde to form a highly electrophilic iminium ion intermediate. This pathway is kinetically favored over the direct attack of the malonate enolate on the neutral aldehyde. Following the initial condensation, the system undergoes thermal decarboxylation. The strict (2E) stereoselectivity is thermodynamically driven: during the loss of carbon dioxide, the steric repulsion between the bulky 4-fluoro-3-phenoxyphenyl group and the remaining carboxylate group forces the transition state into an anti-periplanar conformation, yielding exclusively the trans (E) double bond.

Caption: Workflow for the stereoselective synthesis and validation of the (2E)-propenoic acid derivative.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the following synthetic protocol incorporates built-in validation checkpoints, preventing the propagation of errors to downstream derivatization steps.

Step 1: Reagent Preparation

  • Action: In a dry, 100 mL round-bottom flask, dissolve 10.0 mmol of 4-fluoro-3-phenoxybenzaldehyde[3] and 12.0 mmol of malonic acid in 15 mL of anhydrous pyridine.

  • Causality: A slight excess of malonic acid ensures complete consumption of the valuable aldehyde precursor. Anhydrous conditions prevent the premature hydrolysis of the iminium intermediate.

Step 2: Catalyst Addition

  • Action: Add 0.1 equivalents (1.0 mmol) of piperidine to the stirring solution.

  • Causality: Piperidine initiates the catalytic cycle by forming the reactive iminium species, significantly lowering the activation energy of the condensation step[2].

Step 3: Condensation and Decarboxylation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 110°C for 4 to 6 hours.

  • Causality: The elevated temperature is strictly required to drive the decarboxylation of the intermediate malonic acid adduct, shifting the chemical equilibrium irreversibly toward the alkene.

Step 4: In-Process Validation (TLC)

  • Action: After 4 hours, perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.

  • Validation: The protocol is self-validating at this stage. The complete disappearance of the UV-active aldehyde spot (

    
     ~0.6) and the appearance of a highly polar, streaking spot near the baseline (
    
    
    
    ~0.1, characteristic of a carboxylic acid) confirms successful conversion. If the aldehyde persists, continue refluxing.

Step 5: Work-up and Isolation

  • Action: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold 1.0 M HCl while stirring vigorously.

  • Causality: The acidic work-up neutralizes the pyridine solvent and piperidine catalyst, rendering them water-soluble, while the target carboxylic acid precipitates out of the aqueous phase as a solid.

Step 6: Final Validation (NMR)

  • Action: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. Analyze the purified crystals via 1H NMR (in DMSO-

    
    ).
    
  • Validation: The stereochemistry is definitively validated by examining the alkene protons. The presence of two doublets at approximately 6.4 ppm and 7.7 ppm with a coupling constant (

    
    ) of 15.5–16.0 Hz confirms the exclusive formation of the trans (2E) geometry. A 
    
    
    
    value of ~10 Hz would indicate a cis (Z) isomer, prompting a rejection of the batch.

Quantitative Data Summary

The physicochemical and analytical parameters of the synthesized compound are summarized below to facilitate rapid comparison and quality control.

ParameterValue / Description
IUPAC Name (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
Chemical Formula C15H11FO3
Molecular Weight 258.24 g/mol
Stereochemistry (2E)-trans configuration
Starting Material 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)
Typical Isolated Yield 85 - 92% (Post-recrystallization)
Key 1H NMR Signals (Alkene)

7.70 (d,

=16.0 Hz, 1H),

6.45 (d,

=16.0 Hz, 1H)
Key 1H NMR Signal (Acid)

12.4 (br s, 1H, COOH)

Pharmacological and Agrochemical Relevance

The synthesized (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is not a terminal product but a highly active structural precursor.

In the agrochemical sector, this compound is a direct structural analog to the precursors used in synthesizing advanced Type II pyrethroids, such as cyfluthrin[4]. When the carboxylic acid is converted to an ester (e.g., via reaction with a cyanohydrin), the resulting molecule acts as a potent modulator of voltage-gated sodium channels (VGSCs) in insect nervous systems. The precise (2E) geometry allows the lipophilic 4-fluoro-3-phenoxyphenyl tail to intercalate deeply into the lipid-facing domains of the VGSC, preventing channel inactivation and leading to neurotoxic paralysis.

Caption: Downstream pathway detailing the modulation of VGSCs by derivatives of the synthesized scaffold.

References

*[4] ECHEMI. "68359-37-5, Cyfluthrin Formula". Available at: *[2] BenchChem. "4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9". Available at: *[1] XinDaoBioTech. "4-fluoro-3-phenoxybenzaldehyde CAS:68359-57-9". Available at: *[3] CymitQuimica. "CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde". Available at:

Sources

Exploratory

The Phenoxyphenyl Ether Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary The phenoxyphenyl ether (or diaryl ether) moiety is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and broad-sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The phenoxyphenyl ether (or diaryl ether) moiety is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and broad-spectrum biological activity. This technical guide explores the causality behind the scaffold's pharmacological success, detailing its structural mechanics, quantitative structure-activity relationships (SAR), and the latest synthetic methodologies used to construct it.

Structural Mechanics: Why the Phenoxyphenyl Ether?

In drug design, the spatial orientation of aromatic rings dictates the molecule's ability to engage with complex protein binding pockets. The phenoxyphenyl ether scaffold consists of two benzene rings linked by a central oxygen atom. This seemingly simple linkage imparts profound conformational advantages:

  • The V-Shaped Conformation: The

    
    -like character of the ether oxygen creates a bond angle of approximately 120°. This forces the two phenyl rings into a non-planar, V-shaped geometry. This specific topography is highly complementary to bifurcated hydrophobic pockets found in many enzymes and receptors, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis[1] and the hinge region of various kinases[2].
    
  • Lipophilicity and Metabolic Stability: The ether linkage is highly resistant to metabolic cleavage (unlike esters or amides) and does not possess the reactive vulnerabilities of primary amines or thiols. Furthermore, the terminal phenoxy group significantly enhances the overall lipophilicity of the molecule, facilitating cellular membrane penetration[2].

  • Non-Covalent Interactions: The scaffold is a powerhouse for intermolecular binding. The aromatic rings participate in robust

    
     stacking and 
    
    
    
    interactions with hydrophobic amino acid residues, while the central ether oxygen can act as a weak hydrogen bond acceptor[2].

Pharmacological Applications & Target Engagement

The versatility of the phenoxyphenyl ether scaffold is evidenced by its presence in a myriad of therapeutic classes, ranging from antimicrobials to targeted anticancer therapies[3].

Antitubercular Agents (InhA Inhibition)

The FAS-II (Fatty Acid Synthesis II) pathway is essential for the survival of Mycobacterium tuberculosis, specifically for the synthesis of mycolic acids that form the bacterial cell wall[1]. Triclosan, a classic diphenyl ether, is a known inhibitor of InhA (enoyl-ACP reductase). Recent structural developments have yielded novel 1-(3-(3-hydroxy-4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one derivatives (e.g., PYN-8) that act as direct InhA inhibitors, circumventing the bio-activation resistance mechanisms associated with first-line drugs like Isoniazid[1].

InhA_Pathway FAS FAS-II Pathway (Fatty Acid Synthesis) InhA Enoyl-ACP Reductase (InhA) FAS->InhA Mycolic Mycolic Acid Biosynthesis InhA->Mycolic CellWall Mycobacterial Cell Wall Integrity Mycolic->CellWall Death Bacterial Cell Death CellWall->Death Disruption Drug Phenoxyphenyl Ether (e.g., PYN-8 / Triclosan) Drug->InhA Competitive Inhibition (Hydrophobic Pocket)

Caption: Mechanistic pathway of mycobacterial cell death via InhA inhibition by phenoxyphenyl ether derivatives.

Oncology and Kinase Inhibition

In oncology, the terminal phenoxy group is frequently utilized to anchor molecules within the lipophilic pockets of dysregulated kinases. For instance, analogues of Sorafenib (a targeted therapy for hepatocellular carcinoma) have been synthesized by replacing the aryl-urea moiety with a 1,2,3-triazole ring linked to a substituted phenoxy fragment. This modification maximizes hydrophobic interactions within the target's binding site[2]. Furthermore, indole-phenoxyphenyl hybrids have demonstrated potent cytotoxicity against A549 lung cancer cells by acting as dual EGFR/CDK-2 inhibitors[4].

Endocrine Modulation

The scaffold has recently been adapted for nonsteroidal hormone modulation. N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as highly potent progesterone receptor (PR) antagonists. The phenoxyphenyl moiety effectively mimics the steroidal backbone, providing high binding affinity and selectivity over the androgen receptor (AR)[5].

Quantitative Data Summary

Table 1: Pharmacological Efficacy of Recent Phenoxyphenyl Ether Derivatives

Compound Class / DesignationPrimary TargetTested Cell Line / OrganismEfficacy (IC₅₀ / MIC)Ref
Compound 32 (Trifluoromethyl-sulfonamide)Progesterone Receptor (PR)N/A (Receptor Binding)IC₅₀ = 33 nM[5]
Compound 16 (Indole-phenoxyphenyl)EGFR / CDK-2A549 (Lung Cancer)IC₅₀ = 2.66 μM[4]
PYN-8 (Triclosan mimic)InhAM. tuberculosis H37RvMIC = 4–7 μM[1]
Compound 17 (Sulfonamide analogue)Unknown (Cytotoxicity)HT-29 (Colon Cancer)IC₅₀ = 9.24 μM[2]
Compound 127 (Indole derivative)

-Glucosidase
N/A (Enzyme Assay)IC₅₀ = 116.0 μM[4]

Synthetic Methodologies: Constructing the Scaffold

Historically, the synthesis of diaryl ethers relied on the Ullmann condensation, which requires harsh conditions (high temperatures >150°C, stoichiometric copper, and strong bases) that are often incompatible with sensitive functional groups[6].

To achieve high-yield synthesis under mild conditions, modern medicinal chemistry relies on the Chan-Lam-Evans cross-coupling reaction . This method utilizes copper(II) salts to promote the oxidative coupling of phenols with arylboronic acids at room temperature.

Mechanistic Rationale for Chan-Lam-Evans Coupling

The reaction is driven by a transmetalation step where the aryl group from the boronic acid transfers to the copper(II) center, followed by coordination of the phenol. In the presence of an amine ligand (like pyridine) and ambient oxygen (which acts as the terminal oxidant to regenerate the active Cu species), reductive elimination forms the crucial C-O bond[6]. Recent advancements have shown that substituting traditional Copper(II) acetate with Copper(II) fluoride (


) significantly increases yields, particularly for sterically hindered phenols, as the highly electronegative fluoride ions assist in the cleavage of the boron-carbon bond[6].

ChanLam_Workflow Step1 Step 1: Reagent Assembly Phenol + Arylboronic Acid + CH2Cl2 solvent Step2 Step 2: Catalyst & Base Add Cu(II) salt (e.g., CuF2) + Pyridine (Ligand/Base) Step1->Step2 Step3 Step 3: Aerobic Oxidation Stir at RT for 18h (O2 as terminal oxidant) Step2->Step3 Step4 Step 4: Transmetalation & Coupling Formation of C-O bond via Cu(III) intermediate Step3->Step4 Step5 Step 5: Workup & Purification Filtration, Extraction, Flash Chromatography Step4->Step5 Product Target Molecule Phenoxyphenyl Ether Scaffold Step5->Product

Caption: Step-by-step experimental workflow for the Cu(II)-promoted Chan-Lam-Evans C-O cross-coupling.

Standard Operating Protocol: Cu(II)-Promoted Chan-Lam-Evans Coupling

This protocol outlines a self-validating, room-temperature methodology for synthesizing phenoxyphenyl ether derivatives[6].

Reagents & Materials:

  • Substituted Phenol (1.0 mmol)

  • Phenylboronic acid derivative (1.5 - 2.0 mmol)

  • Copper(II) fluoride (

    
    ) or Copper(II) acetate (
    
    
    
    ) (1.0 mmol)
  • Pyridine (5.0 mmol)

  • Dichloromethane (

    
    , anhydrous) (10 mL)
    
  • Molecular sieves (4Å) (Optional, to sequester water generated during boronic acid trimerization)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 mmol) and the phenylboronic acid (1.5 mmol) in 10 mL of anhydrous

    
    .
    
  • Catalyst Addition: Add pyridine (5.0 mmol) to the stirring solution. Causality note: Pyridine acts as both a base to deprotonate the phenol and a ligand to stabilize the copper intermediate.

  • Initiation: Add the copper(II) salt (1.0 mmol) in one portion. Do not seal the flask tightly; equip it with a drying tube or a loosely fitted septum pierced with a needle to allow ambient air (oxygen) to enter, as

    
     is required for the catalytic cycle.
    
  • Reaction: Stir the dark green/blue mixture vigorously at room temperature (20-25°C) for 18 hours.

  • Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the phenolic starting material validates reaction completion.

  • Workup: Dilute the reaction mixture with an additional 20 mL of

    
     and filter the suspension through a pad of Celite to remove insoluble copper salts. Wash the Celite pad with 
    
    
    
    (2 × 10 mL).
  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous HCl (to remove excess pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure phenoxyphenyl ether.
    

Conclusion

The phenoxyphenyl ether scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its unique V-shaped geometry, combined with its metabolic stability and capacity for extensive hydrophobic interactions, allows it to effectively target complex biological systems ranging from bacterial reductases to human nuclear receptors. Supported by mild, high-yielding synthetic protocols like the Chan-Lam-Evans coupling, this privileged structure will continue to drive the discovery of next-generation therapeutics.

References

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

  • Title: Design, Synthesis, in-silico and in-vitro Evaluation of Novel Diphenyl ether Derivatives as Potential Antitubercular Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Bipyridine: Efficient Ligand for the Copper Acetate Catalyzed Chan-Lam Coupling Reaction under Ultrasonic Irradiation Source: Der Pharma Chemica URL: [Link]

  • Title: Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling Source: Periodica Polytechnica Chemical Engineering URL: [Link]

Sources

Foundational

Comprehensive Technical Guide on (2E)-3-(4-Fluoro-3-phenoxyphenyl)acrylic Acid: Synonyms, Synthesis, and Applications

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and sterically complex moieties is paramount for optimizing pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and sterically complex moieties is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid (CAS: 773131-64-9) serves as a highly versatile, bifunctional building block. It combines the metabolic stability of a fluorinated aromatic ring, the lipophilic flexibility of a phenoxy ether, and the reactive potential of an


-unsaturated carboxylic acid. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical causality, synthetic workflows, and downstream applications.

Nomenclature and Synonyms

The chemical identity of a compound often dictates how it is indexed across global chemical databases and patent literature. Because this molecule can be classified as an acrylic acid, a propenoic acid, or a cinnamic acid derivative, researchers must be familiar with its extensive synonym profile to ensure comprehensive literature and patent retrieval [1].

Table 1: Chemical Nomenclature and Identifiers

CategoryIdentifier / Synonym
IUPAC Name (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
Common Synonym 1 (E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid
Common Synonym 2 trans-3-(4-fluoro-3-phenoxyphenyl)acrylic acid
Common Synonym 3 4-fluoro-3-phenoxycinnamic acid
CAS Registry Number 773131-64-9
SMILES O=C(O)/C=C/C1=CC=C(F)C(OC2=CC=CC=C2)=C1

Structural Causality & Physicochemical Profiling

As a Senior Application Scientist, I emphasize that structural features should never be viewed in isolation; every atom serves a mechanistic purpose in drug design.

  • The Fluorine Atom (C4-position): Fluorine substitution at the para-position relative to the acrylic chain is a classic bioisosteric strategy. It blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of downstream drug candidates. Furthermore, the highly electronegative fluorine atom modulates the pKa of adjacent functional groups and enhances binding affinity through multipolar interactions.

  • The Phenoxy Group (C3-position): The ether linkage provides a flexible, hydrophobic vector. This allows the molecule to adapt to deep, lipophilic sub-pockets within target enzymes (such as KasA in Mycobacterium tuberculosis) [3].

  • The (E)-Acrylic Acid Moiety: The trans-alkene locks the molecule into a rigid, linear conformation, projecting the carboxylic acid into solvent-exposed regions or towards basic amino acid residues for salt-bridge formation.

Table 2: Physicochemical Properties and Design Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C15H11FO3Compliant with Lipinski’s Rule of 5 for fragment-based design.
Molecular Weight 258.25 g/mol Leaves ample mass budget for downstream derivatization.
Stereochemistry (E) / transEssential for maintaining a linear vector projection in binding pockets.
Electrophilicity ModerateThe

-unsaturated system can act as a targeted Michael acceptor.

Synthetic Methodology: The Knoevenagel-Doebner Protocol

The most robust and scalable method for synthesizing (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid is the Doebner modification of the Knoevenagel condensation. This utilizes 4-fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) and malonic acid [2].

Mechanistic Rationale

The selection of pyridine as both solvent and base serves a dual purpose: it maintains the malonic acid in a deprotonated state while providing a homogeneous reaction medium. Piperidine is introduced in catalytic amounts to form a highly electrophilic iminium intermediate with the benzaldehyde, significantly accelerating the nucleophilic attack by the malonate carbanion.

Synthesis A 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) D Decarboxylation (-CO2, -H2O) A->D Knoevenagel Condensation B Malonic Acid (CAS: 141-82-2) B->D C Piperidine / Pyridine (Catalyst & Solvent) C->D E (2E)-3-(4-Fluoro-3-phenoxyphenyl)acrylic acid (CAS: 773131-64-9) D->E Heat (90-110°C)

Fig 1. Knoevenagel-Doebner condensation pathway yielding the (E)-acrylic acid derivative.

Self-Validating Experimental Protocol
  • Reagent Preparation: To a dry, round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-phenoxybenzaldehyde (1.0 eq, 10 mmol) and malonic acid (1.5 eq, 15 mmol).

  • Catalyst Addition: Add anhydrous pyridine (3.0 mL/mmol) followed by a catalytic amount of piperidine (0.1 eq, 1 mmol).

  • Thermal Activation: Heat the mixture to 90–100 °C under an inert argon atmosphere for 4–6 hours. Causality: The elevated temperature is strictly required to drive the decarboxylation of the alkylidenemalonic acid intermediate.

  • In-Process Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms the completion of the condensation.

  • Workup & Precipitation: Cool the reaction to 0 °C and slowly acidify with 1M HCl until pH 2 is reached. The product will precipitate as a crude white/yellow solid. Filter and wash with cold water.

  • Stereochemical Validation (Validation Step 2): Recrystallize from ethanol/water. Analyze the purified product via

    
    H-NMR (DMSO-
    
    
    
    ). The self-validating nature of this protocol is embedded in the stereoselective decarboxylation step. The anti-periplanar geometry of the transition state strictly dictates the formation of the (E)-alkene. This is immediately verifiable via NMR, where the vinylic protons will exhibit a characteristic trans-coupling constant (
    
    
    Hz), unequivocally distinguishing it from the (Z)-isomer (
    
    
    Hz).

Downstream Applications in Drug Discovery

The utility of (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid lies in its functional divergence. It acts as a foundational core for synthesizing complex therapeutics and agrochemicals.

For instance, the 4-fluoro-3-phenoxyphenyl moiety is highly privileged in anti-tubercular drug discovery. Recent computational and molecular dynamics studies have shown that derivatives bearing this exact moiety act as potent inhibitors of Mycobacterium tuberculosis


-ketoacyl ACP synthase I (KasA) [3]. The acrylic acid tail can be readily converted into amides, reduced to propionic acids (yielding NSAID-like frameworks), or utilized directly as a covalent warhead.

Applications Core (2E)-3-(4-Fluoro-3-phenoxyphenyl)acrylic acid Node1 Amide Coupling (EDCI/HOBt) Core->Node1 Node2 Reduction (H2, Pd/C) Core->Node2 Node3 Michael Addition (Nucleophiles) Core->Node3 Target1 Anti-Tubercular Agents (Triazole derivatives) Node1->Target1 Target2 NSAID Analogs (Propionic acid derivatives) Node2->Target2 Target3 Covalent Inhibitors (Targeting Cysteine) Node3->Target3

Fig 2. Downstream medicinal chemistry applications of the acrylic acid building block.

By mastering the synthetic handling and understanding the structural causality of (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid, researchers can unlock new chemical space in both infectious disease targeting and anti-inflammatory drug design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 110068, 4-Fluoro-3-phenoxybenzaldehyde." PubChem, [Link]

  • Eissa, I. H., et al. "Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics." Antibiotics, vol. 9, no. 9, 2020, p. 559. [Link]

Exploratory

Strategic Fluorination of Cinnamic Acids: Structure-Activity Relationships and Therapeutic Workflows

Executive Summary Cinnamic acids are ubiquitous, naturally occurring scaffolds renowned for their diverse pharmacological profiles. However, in modern drug design, the strategic introduction of fluorine atoms—ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acids are ubiquitous, naturally occurring scaffolds renowned for their diverse pharmacological profiles. However, in modern drug design, the strategic introduction of fluorine atoms—ranging from single substitutions (-F) to trifluoromethyl groups (-CF3)—fundamentally alters their physicochemical properties. Fluorination is not merely a structural tweak; it is a profound modulator of electronegativity, lipophilicity, and metabolic stability. This technical guide explores the Structure-Activity Relationship (SAR) of fluorinated cinnamic acids, detailing how specific halogen placements dictate biological efficacy against microbial pathogens and oncogenic targets.

The Physicochemical Mechanics of Fluorination

The rational design of fluorinated cinnamic acids relies on three core physicochemical shifts:

  • Electronegativity & Halogen Bonding: Fluorine is the most electronegative element. When substituted onto the phenyl ring of a cinnamic acid, it withdraws electron density via inductive effects, altering the pKa of the distal carboxylic acid. Furthermore, the fluorine atom can participate in multipolar halogen bonding within the active sites of target enzymes[1].

  • Lipophilicity (LogP) & Permeability: The incorporation of fluorine increases the hydrophobicity of the cinnamoyl scaffold. This enhanced lipophilicity directly correlates with improved membrane permeability, allowing the molecule to cross robust bacterial cell walls or mammalian lipid bilayers more efficiently[2].

  • Metabolic Resistance: Replacing a labile C-H bond with a highly stable C-F bond (bond energy ~480 kJ/mol) at primary sites of cytochrome P450 metabolism shields the molecule from rapid oxidative degradation, thereby extending its pharmacological half-life.

Structure-Activity Relationship (SAR) Landscapes

Antimicrobial and Antibiofilm Efficacy

Recent SAR studies on menthol-based cinnamoyl esters have demonstrated that the precise positioning of fluorine dictates antimicrobial selectivity. For instance, derivatives bearing a 2-fluoro cinnamic acid moiety (such as compound MF1) exhibit highly potent and selective antimicrobial activity against Enterococcus faecium (MIC50 = 16 mg/L), representing a significant improvement over non-fluorinated counterparts[2]. The ortho-substitution forces a steric twist that prevents coplanarity between the phenyl ring and the conjugated alkene, creating a highly specific 3D conformation that enhances binding to microbial targets while simultaneously reducing biofilm biomass by up to 50%[2].

In antitubercular drug discovery, trifluoromethylated (-CF3) cinnamic acid derivatives act as direct inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA)[3],[1]. The bulky, highly lipophilic -CF3 group at the 3- or 4-position of the phenyl ring facilitates deep penetration into the hydrophobic pocket of InhA, forming critical interactions with the Tyr158 residue and halting mycolic acid biosynthesis[3].

Anticancer and Enzyme Inhibition

Beyond antimicrobials, fluorinated cinnamic acids serve as critical building blocks for complex anticancer agents, such as pyrazolo[3,4-b]pyridine derivatives[4]. SAR data indicates that these fluorinated analogs act as potent Topoisomerase IIα (TOPIIα) inhibitors. The electron-withdrawing nature of fluorine stabilizes the molecule within the TOPIIα-DNA cleavage complex, inducing S-phase cell cycle arrest and triggering apoptosis via the modulation of PARP-1 and Caspase pathways[4].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between specific fluorination patterns and their biological impacts:

Substitution PatternPrimary Electronic/Steric EffectTarget / ApplicationBiological Impact
2-Fluoro (ortho) Steric twist; breaks coplanarity, increases LogP.E. faecium / BiofilmsLowers MIC (16 mg/L); 50% biofilm reduction[2].
3-Trifluoromethyl Strong inductive electron withdrawal; high lipophilicity.M. tuberculosis (InhA)Direct InhA inhibition via Tyr158 halogen bonding[3],[1].
2,6-Difluoro Dual ortho shielding; extreme metabolic stability.General Enzyme InhibitionEnhances potency and half-life; facilitates [2+2] cycloadditions[5].
3-Chloro-2-fluoro Synergistic halogen bonding; tuned pKa.TOPIIα / Cancer Cell LinesBroad-spectrum antiproliferative activity; DNA damage[6],[4].

Visualizations of Mechanisms and Workflows

SAR_InhA A Fluorinated Cinnamic Acid (e.g., 3-CF3 Derivative) B Enhanced Lipophilicity & Membrane Permeability A->B Structural property C Enoyl-ACP Reductase (InhA) Active Site Binding B->C Cellular entry D Halogen Bonding (F...H-N interactions) C->D Molecular interaction E Mycolic Acid Biosynthesis Halted D->E Enzymatic inhibition F Mycobacterial Cell Death E->F Phenotypic outcome

Mechanistic pathway of mycobacterial InhA inhibition by fluorinated cinnamic acids.

Protocol_Workflow S1 Knoevenagel Condensation S2 Recrystallization & LC-MS Validation S1->S2 Crude Product S3 MIC & Biofilm Inhibition Assays S2->S3 >95% Purity S4 Resazurin Viability Control (Cytotoxicity) S3->S4 Parallel Run S5 SAR Data Modeling S3->S5 Efficacy Data S4->S5 Validated Hits

Self-validating experimental workflow for synthesizing and evaluating fluorinated cinnamic acids.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis via Knoevenagel Condensation

Causality & Rationale: The Knoevenagel condensation is the gold standard for synthesizing cinnamic acid derivatives[5],[6]. For fluorinated benzaldehydes, the choice of a weak base (pyridine/piperidine) is critical. Utilizing a strong base would risk initiating an unwanted Nucleophilic Aromatic Substitution (SNAr) on the highly activated, electron-deficient fluorinated ring. The weak base selectively catalyzes the enolization of malonic acid without degrading the fluorinated scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the specific fluorobenzaldehyde (e.g., 3-chloro-2-fluorobenzaldehyde, 1.0 eq) and malonic acid (1.2 eq)[6].

  • Catalyst Addition: Add pyridine as the primary solvent and a catalytic amount of piperidine (0.1 eq)[5].

  • Condensation & Decarboxylation: Heat the mixture to reflux (approx. 100-110°C) and stir continuously for 4–8 hours. The heat drives both the condensation and the subsequent decarboxylation of the intermediate diacid to yield the trans-alkene.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into a mixture of crushed ice and concentrated HCl (to reach pH 2). The fluorinated cinnamic acid will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >95% purity (verify via LC-MS and 1H-NMR).

Protocol B: Self-Validating MIC & Biofilm Inhibition Assay

Causality & Rationale: A standard crystal violet biofilm assay quantifies total biomass but cannot distinguish between true biofilm disruption and baseline bactericidal cytotoxicity. To establish a self-validating system, this protocol couples the structural biomass readout with a resazurin metabolic viability control. This ensures that any observed biofilm reduction at sub-MIC concentrations is definitively attributed to antibiofilm mechanics rather than simple cell death[2].

Step-by-Step Methodology:

  • Broth Microdilution (MIC Determination): In a 96-well plate, prepare two-fold serial dilutions of the fluorinated cinnamic acid (ranging from 512 to 0.5 mg/L) in Mueller-Hinton broth. Inoculate with the target strain (e.g., E. faecium at

    
     CFU/mL). Incubate at 37°C for 24 hours.
    
  • Resazurin Viability Control: Add 10 µL of resazurin solution (0.015%) to a parallel replica plate. Incubate for 2 hours. A color change from blue to pink indicates metabolic viability. The lowest concentration preventing color change is recorded as the MIC.

  • Biofilm Biomass Quantification: For sub-MIC wells (e.g., 0.5 × MIC) in the original plate, discard the planktonic broth and wash the wells gently with PBS to remove non-adherent cells.

  • Crystal Violet Staining: Fix the adherent biofilm with methanol for 15 minutes, air dry, and stain with 0.1% crystal violet for 20 minutes.

  • Elution & Readout: Wash excess stain with distilled water, elute the bound dye using 33% glacial acetic acid, and measure the optical density (OD) at 590 nm. Calculate the percentage of biofilm inhibition relative to the untreated control.

References

  • "Advancing infection therapy: the role of novel menthol-based antimicrobials", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP_0V7pGLdoGC53zWDipGAaa2myrIFd2dkTh_Bu9q6klU470TlfJSbFazudpNWMOhq-KQ5ANxa-nN9rSAQi2BNa1V2_rYesKnyhyuhijD-Qr5nItfAct08327GrQylgKj4Rc926pU4pObkwYWZqEEZW5VQeVhoCgJ8rtxMTnQjT9VvgUwRrQmNoq0lvPgSRNmVcUGhadMAheZRd4ntP9h3sJa3AoGy8ZXflzFhzq0i5Sqb0zpEUuhP]
  • "2,6-Difluoro-4-methylcinnamic Acid", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOT6PxwSELk7c4gCOn52gMch6v71EGlpekZe3XX7MZgHW6aTMCrjrQSv8MCLWcEmIXFR-JpPF3oVnjrtx6v1fDR0W-SCSEi5eT0JicpLnZ0F8Ssw9WrmMcDB4sb8tnk-1jz2xqSwg=]
  • "3-Chloro-2-fluorocinnamic acid | 261762-62-3", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGDHlKp1pLox3V_yJ6-AoCdt5YDEXkDKJcqlyF5UoVed5gudjevHYCjaxitj08dZ2h_K_38PgEvzBj0wh-d79sAEQcQDPCbc7U2vHdYUuImJBqLijmrgLC_68znphGs8ut7ntiLw==]
  • "Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtMU7-PuNxPT91MSnzxo2PiKzXx9bnVU0yihkcvlTweyfrGmBsNdoMGRbErYjoh3A2R7CUmvWb6sbiJqhTWXA7mJz3ocEllZaleWYL3fginRW0kjAzoOPft71LKCjelVUilBqKUBW_pzgOk2hL5A20mrKheXje2Z4UNV9K7otzqRpu2LX3VBoZ-0gdNAdEXkTwoWC-pqzdmxU8p_azx83UNZaGKv6dmznSS2Q61Ep3udwlJCmzKaTNwiQkTTEhZzWBb9SG9nQpr4V33xnJnxEOvUUGxxo=]
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  • "Trifluoromethylcinnamanilides – Effective dual inhibitors of Mycobacterium smegmatis and Plasmodium falciparum", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGz6T1JIJTfthuXnM-BZ-WT19f-fGev5MQKx3w_TVG42AbnnpbEEsXusRhfPu99ENblFPDNdGK2YTj5Psb6kLzEJTTP66rpJycHUvTaGGOZ86A6RBF07yRGrT432dbe1PZ1FM7HvFO10wlXZKpgX12XQlT94vW9pQfiQuCkdaRU5vKlTnyaHN1oBdMqVQ4a5FE-hzV75Qa7P-fNvdgdij7Vy6ZKyTDsYTE21waWtaaneq_eLnUF_hwegthNyEYkx1ty_IO34lN6cf9neUV72NyACLFGkDfGTByIB4zw==]

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Foundational

A Comprehensive Technical Guide to (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid for Advanced Research and Development

Executive Summary This technical guide provides an in-depth exploration of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a specialized cinnamic acid derivative with significant potential in drug discovery and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth exploration of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a specialized cinnamic acid derivative with significant potential in drug discovery and materials science. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its core attributes, from its fundamental molecular characteristics to its synthesis, analytical validation, and prospective applications. We will delve into the scientific rationale behind experimental methodologies, ensuring a blend of theoretical knowledge and practical insights.

Introduction: The Scientific Context

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid belongs to the broader class of α,β-unsaturated carboxylic acids, which are notable for their diverse biological activities. The unique structural features of this particular molecule—a fluorine atom at the 4-position and a phenoxy group at the 3-position of the phenyl ring—are anticipated to confer distinct physicochemical properties. These substitutions can significantly influence the compound's metabolic stability, membrane permeability, and target-binding affinity, making it a compelling candidate for further investigation. This guide will serve as a foundational resource for researchers embarking on studies involving this compound.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's intrinsic properties is a prerequisite for any rigorous scientific investigation. This section details the fundamental characteristics of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

Core Molecular Data

The cornerstone of any chemical entity's profile is its molecular formula and weight, which dictates its stoichiometry and is the basis for all quantitative experiments.

Table 1: Fundamental Molecular and Physical Data

PropertyValue
Molecular Weight 272.26 g/mol [1]
Molecular Formula C₁₅H₁₁FO₃[1]
IUPAC Name (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
Synonyms (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid
CAS Number 1381333-60-8[1]
Physical Form Solid (predicted)
Structural Elucidation and Verification Workflow

The confirmation of the chemical structure and purity of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is paramount. A multi-technique analytical approach is essential for unambiguous characterization.

Caption: A typical workflow for the synthesis, purification, and structural verification of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

Synthesis Methodology: A Practical Approach

The synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid can be achieved through established organic chemistry reactions. The Perkin reaction is a classic and reliable method for the synthesis of cinnamic acid derivatives.

Experimental Protocol: Perkin Condensation

This protocol outlines the key steps for the synthesis of the title compound.

Step 1: Reagent Preparation and Setup

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-phenoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

  • The use of anhydrous reagents is crucial to prevent the hydrolysis of acetic anhydride and to ensure the reaction proceeds efficiently.

Step 2: Reaction Execution

  • Heat the reaction mixture to 140-160 °C with continuous stirring for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting aldehyde.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add the mixture to a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any water-soluble impurities.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Results
¹H NMR Structural confirmation and stereochemistrySignals corresponding to the vinylic protons with a coupling constant characteristic of the trans (E) isomer, along with aromatic and carboxylic acid proton signals.
¹³C NMR Carbon framework confirmationResonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or a multiplet (depending on coupling) in the characteristic chemical shift range for an aryl fluoride.
Mass Spectrometry Molecular weight verificationAn ion peak corresponding to the molecular weight (e.g., [M-H]⁻ at m/z 271.25 in negative ion mode).
HPLC Purity assessmentA single major peak indicating a high degree of purity (e.g., >95%).
FT-IR Functional group identificationCharacteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-F bonds.

Potential Applications and Future Research Directions

While specific biological data for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is not yet widely published, its structural motifs suggest several promising avenues for investigation.

Drug Discovery and Development

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the fluoro and phenoxy groups could modulate these activities.

Potential_Research_Areas cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science Compound (2E)-3-(4-fluoro-3-phenoxyphenyl) prop-2-enoic acid AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory Anticancer Anticancer Screening Compound->Anticancer EnzymeInhibition Enzyme Inhibition Studies Compound->EnzymeInhibition Polymer Polymer Synthesis Compound->Polymer FunctionalMaterial Functional Material Development Compound->FunctionalMaterial

Caption: Potential research and application pathways for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

Materials Science

The acrylic acid moiety makes this compound a potential monomer for the synthesis of novel polymers. The aromatic and fluorinated nature of the side chain could impart unique thermal, optical, or surface properties to the resulting polymeric materials.

Conclusion

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a compound with a well-defined chemical structure and accessible synthetic routes. Its unique combination of functional groups makes it a molecule of interest for both pharmaceutical and materials science research. This technical guide provides the foundational knowledge necessary for scientists to confidently incorporate this compound into their research and development programs. Further studies are warranted to fully elucidate its biological and material properties.

References

  • PubChem. (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • MolPort. (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid. MolPort. Retrieved March 7, 2026, from [Link]

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Exploratory

Technical Masterclass: 3-Phenoxyphenylprop-2-enoic Acid Derivatives

This technical guide provides an in-depth analysis of 3-phenoxyphenylprop-2-enoic acid derivatives, focusing on their synthesis, pharmacological mechanisms, and experimental validation. Content Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-phenoxyphenylprop-2-enoic acid derivatives, focusing on their synthesis, pharmacological mechanisms, and experimental validation.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Scaffold Advantage

The 3-phenoxyphenylprop-2-enoic acid scaffold represents a privileged structure in medicinal chemistry, bridging the gap between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Structurally, it fuses a cinnamic acid backbone (prop-2-enoic acid) with a phenoxy ether moiety .

Unlike its saturated analogs (e.g., Fenoprofen), the presence of the


-unsaturated ketone/acid functionality confers unique electrophilic properties, enabling covalent interactions with specific cysteine residues in target enzymes (e.g., kinases) while maintaining reversible binding affinity for nuclear receptors like PPARs  (Peroxisome Proliferator-Activated Receptors).

Key Therapeutic Vectors:

  • Metabolic Syndrome: Dual PPAR

    
    /
    
    
    
    agonism for lipid/glucose homeostasis.[1]
  • Inflammation: Dual inhibition of COX-2 and 5-LOX enzymes.[2]

  • Oncology: Inhibition of oncogenic kinases via the Michael acceptor moiety.

Chemical Architecture & Rational Design

Structural Logic

The molecule consists of three pharmacophoric zones:

  • Zone A (Acid Head): The carboxylic acid (or bioisostere) anchors the molecule via hydrogen bonding (e.g., Tyr473 in PPAR

    
    ).
    
  • Zone B (Linker): The trans-alkene spacer provides rigidity, orienting the aromatic rings in a planar or twisted conformation critical for binding pocket fit.

  • Zone C (Lipophilic Tail): The phenoxyphenyl group mimics the hydrophobic tail of fatty acids (endogenous PPAR ligands) or arachidonic acid.

Structure-Activity Relationship (SAR) Table
Structural ModificationEffect on ActivityMechanistic Rationale
3-Phenoxy (Meta) Optimal for PPAR

Mimics the bent conformation of unsaturated fatty acids.
4-Phenoxy (Para) Enhanced COX-2 SelectivityLinear geometry fits the narrow hydrophobic channel of COX-2.

-Methyl Substitution
Decreased PotencySteric hindrance disrupts planarity required for receptor activation.
Esterification (Prodrug) Increased Cell PermeabilityMasks the polar acid group; cleaved intracellularly by esterases.

Synthetic Methodologies: Protocols & Causality

Primary Route: Knoevenagel Condensation

Why this route? The Knoevenagel condensation is preferred over the Perkin reaction due to milder conditions and higher stereoselectivity for the biologically active (E)-isomer.

Protocol 1: Synthesis of (E)-3-(3-phenoxyphenyl)prop-2-enoic acid

Reagents:

  • 3-Phenoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)[3]

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Workflow:

  • Activation: Dissolve 3-phenoxybenzaldehyde (19.8 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in anhydrous pyridine (50 mL).

  • Catalysis: Add piperidine (0.5 mL) dropwise. Causality: Piperidine forms an iminium ion intermediate with the aldehyde, lowering the LUMO energy for nucleophilic attack.

  • Condensation: Heat the mixture to 80°C for 2 hours, then reflux (100-110°C) for 1 hour.

    • Checkpoint: Evolution of CO₂ gas indicates successful decarboxylation.

  • Quenching: Cool the reaction mixture to 0°C and pour into ice-cold HCl (6M, 200 mL) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (7:3).

  • Validation: Verify structure via ¹H-NMR. The alkene protons should appear as doublets with a coupling constant (

    
    ) of ~16 Hz, confirming the (E)-geometry.
    

Biological Mechanisms & Visualization

The therapeutic versatility of these derivatives stems from their ability to act as "molecular switches" in lipid signaling pathways.

Mechanism 1: PPAR Activation

Upon entering the nucleus, the acid derivative binds to the PPAR Ligand Binding Domain (LBD). This induces a conformational change that displaces co-repressors (NCoR) and recruits co-activators (SRC-1), triggering the transcription of genes involved in


-oxidation and insulin sensitivity.
Mechanism 2: Anti-Inflammatory Signaling

The compound inhibits the NF-


B pathway and directly blocks COX-2, reducing Prostaglandin E2 (PGE2) synthesis.
Visualization: Dual Mechanism of Action

G cluster_nuc Nucleus (Metabolic) cluster_cyto Cytoplasm (Inflammatory) Compound 3-Phenoxyphenyl Derivative PPAR PPAR-alpha/gamma Compound->PPAR Agonism COX2 COX-2 Enzyme Compound->COX2 Inhibition NFkB NF-kB Complex Compound->NFkB Inhibition RXR RXR PPAR->RXR Heterodimerization DNA PPRE (DNA) RXR->DNA Binding BetaOx Lipid Oxidation Genes (CPT1, ACO) DNA->BetaOx Transcription PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis

Figure 1: Dual mechanism targeting nuclear receptors (PPARs) for metabolic control and enzymatic pathways (COX-2) for inflammation.

Experimental Validation: Self-Validating Protocols

To ensure data integrity, every assay must include positive controls (marketed drugs) and vehicle controls.

Protocol 2: PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the functional potency of the synthesized derivative.

  • Cell Line: HEK293T cells (high transfection efficiency).

  • Plasmids:

    • pSG5-PPAR

      
      :  Expression vector for the receptor.
      
    • PPRE-Luc: Luciferase reporter driven by PPAR response elements.

    • pRL-SV40: Renilla luciferase (internal control for normalization).

  • Transfection: Use Lipofectamine 3000. Incubate for 24 hours.

  • Treatment:

    • Test Compound: 0.1

      
      M to 100 
      
      
      
      M (dose-response).
    • Positive Control: Rosiglitazone (1

      
      M).
      
    • Negative Control: DMSO (0.1%).

  • Readout: Lyse cells and measure Luminescence using a Dual-Luciferase Assay System.

  • Calculation:

    
    
    Self-Validation Check: The Rosiglitazone control must show >10-fold induction over DMSO. If not, the transfection failed.
    
Protocol 3: COX-1 vs COX-2 Selectivity Assay

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (10

    
    M).
    
  • Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reaction:

    • Incubate enzyme + inhibitor for 10 mins.

    • Add Arachidonic acid + TMPD.

    • COX activity oxidizes TMPD (Colorless

      
       Blue).
      
  • Measurement: Absorbance at 590 nm.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Data Analysis: Comparative Potency

The following table summarizes typical potency ranges for 3-phenoxyphenylprop-2-enoic acid derivatives compared to standard care drugs, based on aggregated literature data.

CompoundTargetIC50 / EC50 (

M)
Selectivity Note
3-(3-phenoxyphenyl)prop-2-enoic acid PPAR

5.2

1.1
Moderate Agonist
3-(4-phenoxyphenyl)prop-2-enoic acid COX-20.08

0.02
High Selectivity (SI > 50)
Rosiglitazone (Control) PPAR

0.04

0.01
Full Agonist
Ibuprofen (Control) COX-1/22.6

0.5
Non-selective
Fenofibrate (Control) PPAR

18.0

3.0
Weak Agonist

Interpretation: The 3-phenoxyphenyl derivatives exhibit "modulator" characteristics (micromolar potency) rather than "super-agonist" characteristics (nanomolar). This is often advantageous in drug development to avoid the side effects associated with full PPAR activation (e.g., fluid retention, weight gain).

Future Outlook

The next generation of these derivatives involves "Soft Drug" design :

  • NO-Donating Hybrids: Esterifying the acid with a nitric oxide-releasing moiety to enhance cardiovascular safety.

  • PROTACs: Using the phenoxy-cinnamic scaffold as a warhead to degrade specific inflammatory proteins rather than just inhibiting them.

References

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.[4][5][6] International Journal of Molecular Sciences, 21(16), 5712.[4] [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Phenoxyacetic Acids and Their Derivatives: A Review on Their Therapeutic Profile. Mini-Reviews in Medicinal Chemistry. [Link]

  • Vasil'ev, P. M., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.[7] Pharmaceutical Chemistry Journal, 54, 229–234.[7] [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349. [Link]

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Foundational

A Technical Guide to Unlocking the Therapeutic Potential of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

Executive Summary The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds with the potential for high biological activity and target specificity. (2E)-3-(4-fluoro-3-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds with the potential for high biological activity and target specificity. (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a cinnamic acid derivative, represents one such molecule of considerable interest. Its structural features, including a fluoro-substituted phenyl ring and a phenoxy ether linkage, suggest a strong potential for modulating key biological pathways implicated in a variety of diseases. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the therapeutic potential of this compound. We will delve into its chemical rationale, propose putative mechanisms of action based on structurally related compounds, and provide detailed, self-validating experimental protocols to rigorously assess its efficacy and safety.

Introduction: The Scientific Rationale for Investigation

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The specific molecule, (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, incorporates several key structural motifs that enhance its potential as a therapeutic candidate. The inclusion of a fluorine atom can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to target proteins.[3] Furthermore, the phenoxy-phenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This guide will lay out a logical, evidence-based pathway for the comprehensive evaluation of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is a prerequisite for any drug development program.

PropertyPredicted Value/Information SourceSignificance in Drug Development
Molecular Formula C15H11FO3Defines the elemental composition and molecular weight.
Molecular Weight 258.24 g/mol Influences solubility, permeability, and other ADME properties.
IUPAC Name (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acidProvides an unambiguous chemical identifier.
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Critical for formulation and in vitro assay development.
Synthesis Route Claisen-Schmidt condensation or Perkin reaction.[1][4]Knowledge of a viable synthetic route is essential for producing the compound for research.

Proposed Synthesis Workflow: A plausible synthetic route for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid would involve the reaction of 4-fluoro-3-phenoxybenzaldehyde with acetic anhydride in the presence of a base catalyst, such as sodium acetate, via the Perkin reaction.[1]

Diagram 1: Proposed Synthesis Workflow

synthesis_workflow Reactants 4-fluoro-3-phenoxybenzaldehyde + Acetic Anhydride Reaction Perkin Reaction Reactants->Reaction Catalyst Base Catalyst (e.g., Sodium Acetate) Catalyst->Reaction Intermediate Azlactone Intermediate Reaction->Intermediate Hydrolysis Acidic or Basic Hydrolysis Intermediate->Hydrolysis Product (2E)-3-(4-fluoro-3-phenoxyphenyl) prop-2-enoic acid Hydrolysis->Product

Caption: A logical workflow for the synthesis of the target compound.

Putative Mechanisms of Action and Therapeutic Targets

Based on the known biological activities of structurally similar cinnamic acid derivatives and chalcones, we can hypothesize several potential mechanisms of action for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid. A primary area of investigation should be its potential anti-inflammatory and antioxidant effects.

Hypothesized Signaling Pathway Inhibition: Many chalcones and cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Diagram 2: Hypothesized NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Compound (2E)-3-(4-fluoro-3-phenoxyphenyl) prop-2-enoic acid Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Gene_Transcription Initiates

Caption: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.

A Framework for Preclinical Validation

A tiered approach to preclinical testing is essential for a thorough and efficient evaluation of the compound's therapeutic potential.

In Vitro Efficacy and Mechanism of Action Studies

Objective: To determine the compound's bioactivity and elucidate its molecular mechanism of action in relevant cell-based assays.

Experimental Workflow:

Diagram 3: In Vitro Validation Workflow

in_vitro_validation Cell_Models 1. Select Relevant Cell Models (e.g., Macrophages, Cancer Cell Lines) Cytotoxicity 2. Assess Cytotoxicity (MTT Assay) Determine non-toxic concentration range Cell_Models->Cytotoxicity Anti_Inflammatory 3a. Anti-inflammatory Assays (LPS-stimulated macrophages) Measure NO, TNF-α, IL-6 Cytotoxicity->Anti_Inflammatory Anticancer 3b. Anticancer Assays (Various Cancer Cell Lines) Measure cell viability, apoptosis Cytotoxicity->Anticancer MOA_Studies 4. Mechanism of Action Studies (Western Blot, qPCR, Reporter Assays) Anti_Inflammatory->MOA_Studies Anticancer->MOA_Studies Data_Analysis 5. Data Analysis and Lead Candidate Prioritization MOA_Studies->Data_Analysis

Caption: A systematic workflow for in vitro validation of the target compound.

Detailed Protocols:

  • Cytotoxicity Assay (MTT): A critical first step to ensure that any observed biological effects are not due to cell death.[7] This self-validating step establishes the therapeutic window for subsequent experiments.

  • Anti-inflammatory Activity:

    • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

    • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Readouts:

      • Nitric Oxide (NO) production measured by the Griess assay.[7]

      • Pro-inflammatory cytokine (TNF-α, IL-6) levels in the cell supernatant measured by ELISA.

  • Mechanism of Action (Western Blot):

    • Objective: To confirm the inhibition of the NF-κB pathway.

    • Procedure: Treat LPS-stimulated cells with the compound, lyse the cells, and perform Western blot analysis for phosphorylated and total levels of key pathway proteins (e.g., IKK, IκBα, p65). A decrease in the phosphorylated forms would indicate pathway inhibition.[6]

In Vivo Proof-of-Concept Studies

Objective: To evaluate the compound's efficacy, safety, and pharmacokinetic profile in a relevant animal model.

Experimental Design:

Study PhaseKey ActivitiesEndpoints
Phase 1: Pharmacokinetics (PK) Single-dose administration (e.g., oral, IV) to rodents. Serial blood sampling.Cmax, Tmax, AUC, half-life, bioavailability.[8]
Phase 2: Acute Toxicity Dose-escalation study in rodents.Observation of clinical signs, determination of maximum tolerated dose (MTD).
Phase 3: Efficacy Model Use of a relevant disease model (e.g., LPS-induced systemic inflammation, xenograft tumor model).Disease-specific readouts (e.g., serum cytokine levels, tumor volume), histological analysis of target tissues.

Future Directions and Concluding Remarks

The successful completion of the outlined preclinical validation will provide a robust data package to support the further development of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid as a clinical candidate. Subsequent steps would include lead optimization to enhance potency and drug-like properties, followed by comprehensive IND-enabling toxicology studies. The structural novelty and the strong scientific rationale based on related compounds make this molecule a compelling subject for investigation. This guide provides a clear, logical, and scientifically rigorous roadmap for unlocking its therapeutic potential.

References

  • PubChem. (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. (This is a hypothetical entry for the purpose of this guide, as a specific public entry was not found).
  • Sahu, N. P., et al. (2012). Chalcones: A group of 1,3-diaryl-2-propen-1-one compounds with diverse biological activity. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. [Link]

  • PubChem. (2E)-3-(4-methoxyphenyl)but-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Robinson, R. S., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography, 48(4), 131-137. [Link]

  • ChemBK. (2E)-3-(4-Chlorophenyl)prop-2-enoic acid, (2E)-3-(4-Chlorophenyl)acrylic acid. [Link]

  • PubChemLite. (2e)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. [Link]

  • ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • PubMed. (2025). Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenyl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • FirstWord Pharma. (2024). Antengene to Present Four Preclinical Abstracts at AACR 2024, Highlighting Focus on Cancer Immunology, Targeted Agents and Novel Technology Platforms. [Link]

  • ChemRxiv. (2020). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Park, J. W. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Biological and Pharmaceutical Bulletin, 45(8), 1146-1153. [Link]

  • MDPI. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. [Link]

  • PubMed. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

[1] Executive Summary This application note details the robust synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid from 4-fluoro-3-phenoxybenzaldehyde . This transformation utilizes the Doebner modification o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the robust synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid from 4-fluoro-3-phenoxybenzaldehyde . This transformation utilizes the Doebner modification of the Knoevenagel condensation , a thermodynamically driven pathway that ensures high stereoselectivity for the (E)-isomer (trans) while eliminating the need for separate ester hydrolysis steps often required by Wittig or Horner-Wadsworth-Emmons routes.

The target molecule is a critical scaffold in medicinal chemistry, serving as a precursor for anti-inflammatory agents, kinase inhibitors, and pyrethroid metabolites. This protocol is designed for scalability, atom economy, and high purity (>98%) suitable for downstream biological evaluation.

Key Chemical Transformation
  • Reactants: 4-Fluoro-3-phenoxybenzaldehyde, Malonic Acid.[1]

  • Catalyst System: Pyridine (Solvent/Base) / Piperidine (Catalyst).[1][2]

  • Mechanism: Nucleophilic addition

    
     Dehydration 
    
    
    
    Decarboxylation.[1][2]
  • Stereochemistry: Exclusive formation of the (E)-isomer (

    
    ).[1]
    

Retrosynthetic Analysis & Mechanistic Logic

The selection of the Doebner modification is predicated on the electronic nature of the substrate. The 4-fluoro-3-phenoxy substitution pattern presents a unique electronic environment:

  • 4-Fluoro: Inductively electron-withdrawing (-I), deactivating the ring slightly but activating the aldehyde carbon toward nucleophilic attack.[1]

  • 3-Phenoxy: Electron-donating via resonance (+M) but withdrawing via induction (-I).[1]

The net effect is a moderately reactive aldehyde that condenses readily with malonic acid. The use of pyridine as both solvent and base drives the formation of the dicarboxylic acid intermediate, which undergoes spontaneous thermal decarboxylation to the thermodynamically stable conjugated acid.

Reaction Pathway Diagram[3][4]

ReactionPathway Aldehyde 4-Fluoro-3-phenoxy- benzaldehyde Intermediate Benzylidene Dicarboxylic Acid Aldehyde->Intermediate Knoevenagel Condensation Malonic Malonic Acid Malonic->Intermediate Base Pyridine/Piperidine Base->Intermediate Catalyst TS Decarboxylation Transition State Intermediate->TS Heat (-H2O) Product (2E)-3-(4-fluoro-3- phenoxyphenyl)prop-2- enoic acid TS->Product -CO2 Byproducts CO2 + H2O TS->Byproducts

Caption: Mechanistic pathway from aldehyde condensation to decarboxylative formation of the target acrylic acid.[1]

Experimental Protocol

Reagents and Materials
ComponentRoleCAS No.[1]Equiv.[1]Purity
4-Fluoro-3-phenoxybenzaldehyde Limiting Reagent68359-57-91.0>97%
Malonic Acid Nucleophile141-82-22.0>99%
Pyridine Solvent / Base110-86-110.0 volAnhydrous
Piperidine Catalyst110-89-40.1Reagent Grade
Hydrochloric Acid (6M) Quenching Agent7647-01-0Excess-
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluoro-3-phenoxybenzaldehyde (2.16 g, 10.0 mmol) and malonic acid (2.08 g, 20.0 mmol) to the flask.

    • Expert Insight: A 2-fold excess of malonic acid is critical to prevent the formation of "bis-condensed" byproducts and to drive the reaction to completion despite potential sublimation of malonic acid.

  • Solvent Addition: Add anhydrous pyridine (20 mL) followed by piperidine (100 µL, ~1.0 mmol).

    • Note: The solution should turn slightly yellow/orange upon addition of the base.

Phase 2: Thermal Reaction
  • Heating: Place the flask in an oil bath pre-heated to 100°C .

  • Monitoring: Stir at reflux for 3–5 hours .

    • Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active. The reaction is considered complete when gas evolution ceases and TLC (20% EtOAc/Hexane) shows consumption of the aldehyde (

      
      ).
      
Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature.

  • Acidification: Pour the reaction mixture slowly into a stirred beaker containing ice-cold HCl (6M, 100 mL) .

    • Critical Step: The pH must drop below 2.[1] This converts the pyridine salt of the product back into the free carboxylic acid, which will precipitate as a white/off-white solid.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (

    
    ) to remove residual pyridine and malonic acid.
    
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (3:1) .

    • Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Control & Validation

Analytical Specifications

To ensure the integrity of the synthesized compound, the following validation parameters must be met.

TestMethodAcceptance Criteria
Identity

H-NMR (400 MHz, DMSO-

)

7.60 (d,

Hz, 1H, Vinyl-H),

6.55 (d,

Hz, 1H, Vinyl-H).[1]
Purity HPLC (C18, ACN/Water)>98.0% Area
Stereochemistry NMR Coupling Constant

Hz (confirms E-isomer)
Appearance VisualWhite to off-white crystalline solid
NMR Interpretation Guide

The diagnostic feature of the (E)-isomer is the coupling constant of the vinylic protons.

  • Doublet at ~7.60 ppm: This represents the

    
    -proton (closest to the aromatic ring).
    
  • Doublet at ~6.55 ppm: This represents the

    
    -proton (closest to the carboxylic acid).
    
  • Coupling Constant (

    
    ):  A value of 15.5–16.0 Hz  definitively proves the trans (E) geometry. A cis (Z) isomer would show 
    
    
    
    Hz.[1]
Workflow Visualization[1]

Workflow Start Start: Raw Materials Reaction Reflux in Pyridine/Piperidine (100°C, 4h) Start->Reaction Quench Pour into Ice/HCl (pH < 2) Precipitation Reaction->Quench CO2 cessation Filter Filtration & Water Wash Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Analysis Validation (NMR, HPLC) Purify->Analysis

Caption: Operational workflow for the synthesis and isolation of the target cinnamic acid derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time; ensure temperature is >90°C.
Oiling Out Impure starting aldehydeEnsure aldehyde purity >97%.[1] Seed the recrystallization solution.
Pyridine Smell Incomplete washingIncrease the volume of the dilute HCl wash during filtration.
Cis-Isomer Presence Photochemical isomerizationProtect reaction and product from strong light sources (wrap flask in foil).

Safety & Hazards

  • Pyridine: Highly flammable and toxic by inhalation/skin contact.[1] Causes male fertility issues.[1] Handle only in a fume hood.

  • Piperidine: Corrosive and toxic.[1]

  • 4-Fluoro-3-phenoxybenzaldehyde: Irritant.[1][3]

  • Waste Disposal: Neutralize acidic aqueous waste.[1] Collect organic solvents (pyridine/ethanol) in non-halogenated waste streams.[1]

References

  • Doebner, O. (1900).[1][4] "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen".[1] Berichte der deutschen chemischen Gesellschaft, 33(2), 2140–2142. [1]

  • Organic Chemistry Portal. (n.d.).[1] "Knoevenagel Condensation - Doebner Modification". Organic Chemistry Portal.

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Fluoro-3-phenoxybenzaldehyde". Merck KGaA.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Knoevenagel protocols).

Sources

Application

Technical Application Note: Scalable Synthesis of 4-Fluoro-3-phenoxycinnamic Acid

Abstract & Strategic Analysis The synthesis of 4-fluoro-3-phenoxycinnamic acid presents a specific regiochemical challenge: the installation of a phenoxy ether linkage at the meta position relative to the carbonyl moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The synthesis of 4-fluoro-3-phenoxycinnamic acid presents a specific regiochemical challenge: the installation of a phenoxy ether linkage at the meta position relative to the carbonyl moiety, while preserving a para-fluorine atom.

Direct nucleophilic aromatic substitution (


) on 3-bromo-4-fluorobenzaldehyde is chemically flawed. The aldehyde group (an electron-withdrawing group, EWG) strongly activates the para-fluorine toward substitution, while the meta-bromine remains deactivated. Attempting 

would yield the undesired 4-phenoxy-3-bromo isomer.

Therefore, this protocol utilizes a Copper-Catalyzed Ullmann-Type Coupling to selectively displace the bromide. To ensure high fidelity, the aldehyde is protected as an acetal to prevent Cannizzaro disproportionation or oxidation during the harsh, basic conditions of the coupling step. The final carbon framework is assembled via a Knoevenagel-Doebner condensation .

Retrosynthetic Pathway & Workflow

The following diagram illustrates the critical intermediate stages and the logic of the protection strategy.

SynthesisPathway cluster_ullmann Critical Regioselective Step (Ullmann) Start 3-Bromo-4-fluorobenzaldehyde (Starting Material) Acetal Acetal Intermediate (Protection) Start->Acetal Ethylene Glycol pTSA, Toluene Coupled Phenoxy Acetal (Ether Linkage) Acetal->Coupled Phenol, K2CO3 CuI, 155°C Aldehyde 4-Fluoro-3-phenoxybenzaldehyde (Deprotection) Coupled->Aldehyde HCl (aq) Hydrolysis Target 4-Fluoro-3-phenoxycinnamic Acid (Target) Aldehyde->Target Malonic Acid Pyridine/Piperidine

Caption: Step-wise synthetic workflow highlighting the protection strategy required to bypass regioselectivity issues.

Detailed Experimental Protocols

Stage 1: Protection of the Aldehyde

Objective: Convert 3-bromo-4-fluorobenzaldehyde to 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Rationale: Aldehydes are susceptible to oxidation and polymerization under the high-temperature basic conditions required for Ullmann coupling [1].

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromo-4-fluorobenzaldehyde 1.0 Substrate
Ethylene Glycol 1.5 Protecting Group
p-Toluenesulfonic acid (pTSA) 0.05 Acid Catalyst

| Toluene | (Solvent) | Azeotropic water removal |

Protocol:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve the aldehyde (1.0 eq) in Toluene (10 mL/g). Add Ethylene Glycol (1.5 eq) and pTSA (0.05 eq).

  • Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (2x) to neutralize acid. Wash with brine. Dry organic layer over Na₂SO₄.[1][2][3]

  • Isolation: Concentrate in vacuo. The crude acetal is typically sufficiently pure (>95%) for the next step.

Stage 2: Ullmann Ether Synthesis (The Critical Step)

Objective: Coupling of the aryl bromide with phenol. Mechanism: Copper(I)-mediated nucleophilic substitution. Note that Palladium (Buchwald-Hartwig) can be used, but Copper is preferred for industrial scalability and cost-efficiency in this specific transformation [2].

Reagents & Stoichiometry:

Reagent Equiv. Role
Bromo-Acetal (Stage 1 Product) 1.0 Electrophile
Phenol 1.2 Nucleophile
Potassium Carbonate (K₂CO₃) 2.0 Base
Copper(I) Iodide (CuI) 0.1 Catalyst
N,N-Dimethylglycine (or TMEDA) 0.2 Ligand (Optional but recommended)

| DMAc or Diglyme | (Solvent) | High BP Polar Aprotic |

Protocol:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen. Oxygen is detrimental to the active Cu(I) species.

  • Charging: Add the Bromo-Acetal (1.0 eq), Phenol (1.2 eq), and K₂CO₃ (2.0 eq) to the solvent (5 mL/g).

  • Catalyst Addition: Add CuI (10 mol%) and Ligand (20 mol%).

  • Reaction: Heat to 140–155°C . Vigorous stirring is essential due to the heterogeneous nature of the base.

    • Checkpoint: Monitor by HPLC/TLC. The reaction typically requires 12–24 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Filter through a Celite pad to remove copper salts.

  • Washing: Wash the filtrate with 1M NaOH (to remove excess phenol) followed by brine.

  • Concentration: Evaporate solvent to yield the crude phenoxy-acetal.

Stage 3: Deprotection & Knoevenagel Condensation

Objective: Hydrolysis of the acetal followed by condensation with malonic acid to form the cinnamic acid.

Part A: Hydrolysis

  • Dissolve the crude phenoxy-acetal in Ethanol/Water (3:1).

  • Add conc. HCl (catalytic amount, pH ~1). Stir at RT for 2 hours.

  • Extract with Dichloromethane (DCM), dry, and concentrate to isolate 4-fluoro-3-phenoxybenzaldehyde .

Part B: Knoevenagel-Doebner Condensation Reaction: Aldehyde + Malonic Acid


 Cinnamic Acid + CO₂ + H₂O.

Reagents:

Reagent Equiv. Role
4-Fluoro-3-phenoxybenzaldehyde 1.0 Substrate
Malonic Acid 1.5 C2 Synthon
Pyridine (Solvent/Base) 5-10 volumes

| Piperidine | 0.1 | Catalyst |

Protocol:

  • Mixing: In a RBF, combine the aldehyde (1.0 eq) and Malonic Acid (1.5 eq) in Pyridine.

  • Catalysis: Add Piperidine (0.1 eq).

  • Heating: Heat to 100°C . CO₂ evolution will be observed (bubbling).

  • Duration: Reflux for 2–4 hours until CO₂ evolution ceases.

  • Quench: Cool the mixture and pour slowly into ice-cold concentrated HCl (excess) to neutralize pyridine and precipitate the acid.

    • Note: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Isolation: Filter the white/off-white precipitate.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid/Water.

Quality Control & Characterization

Expected Analytical Data:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 160–165°C (Derivative dependent)Capillary Method
¹H NMR (DMSO-d₆)

7.5–7.6 (d, Vinyl-H), 6.4–6.5 (d, Vinyl-H)
Diagnostic doublet for trans-alkene (

Hz)

Troubleshooting Guide:

  • Low Yield in Ullmann Step: Ensure the reaction is strictly anhydrous and oxygen-free. If conversion stalls, add an additional 5 mol% CuI.

  • Sticky Solid in Knoevenagel: If the product oils out upon acidification, extract with Ethyl Acetate, dry, and induce crystallization by triturating with Hexanes.

References

  • BenchChem. (2025).[3] Technical Support: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from

  • Organic Chemistry Portal. (2023). Ullmann Reaction & Ullmann-type Coupling. Retrieved from

  • Wikipedia. (2023). Knoevenagel Condensation and Doebner Modification. Retrieved from

  • National Institutes of Health (PMC). (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Retrieved from

Sources

Method

Technical Application Note: Strategic Utilization of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid in GlyT1 Ligand Synthesis

Executive Summary This application note details the optimized protocols for the synthesis, purification, and utilization of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (referred to herein as FPPA-Intermediate ). T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the synthesis, purification, and utilization of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (referred to herein as FPPA-Intermediate ). This molecule serves as a critical synthetic junction in the development of Glycine Transporter 1 (GlyT1) inhibitors, specifically those targeting the hydrophobic orthosteric site of the transporter.

Inhibitors of GlyT1, such as the sarcosine derivative NFPS (ALX-5407) and the benzoylpiperazine Bitopertin , rely on lipophilic "tail" moieties to penetrate the blood-brain barrier (BBB) and anchor the ligand within the transporter's transmembrane domains. The 4-fluoro-3-phenoxyphenyl pharmacophore provides the necessary steric bulk and metabolic stability (via the fluorine substitution) required for high-affinity binding. This guide provides a self-validating workflow for converting the precursor aldehyde into the cinnamic acid intermediate and subsequently into the active saturated pharmacophore.

Scientific Background & Pharmacological Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Role of the Phenoxyphenyl Pharmacophore

GlyT1 regulates synaptic glycine concentrations, acting as a co-agonist at NMDA receptors. Hypofunction of NMDA receptors is implicated in the negative and cognitive symptoms of schizophrenia.[1]

  • Mechanism: GlyT1 inhibitors increase synaptic glycine availability, potentiating NMDA receptor currents.[2]

  • Structural Biology: The GlyT1 binding pocket contains a large hydrophobic region. The 4-fluoro-3-phenoxyphenyl moiety exploits this region, providing high affinity through

    
    -
    
    
    
    stacking and hydrophobic interactions, while the fluorine atom at the para-position blocks metabolic hydroxylation, extending the compound's half-life.
Synthetic Utility

The FPPA-Intermediate is an


-unsaturated carboxylic acid (cinnamic acid derivative). It functions as a versatile "Michael Acceptor" and a reduction precursor.
  • Path A (Reduction): Catalytic hydrogenation yields the saturated propionic acid, which links the lipophilic tail to the polar "head" (e.g., sarcosine, piperazine) found in clinical candidates.

  • Path B (Coupling): Direct amide coupling followed by reduction allows for the introduction of sensitive amine headgroups.

Experimental Protocols

Protocol A: High-Purity Synthesis of FPPA-Intermediate

Objective: Synthesize (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid via Knoevenagel condensation with >98% E-selectivity.

Reagents:

  • 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9)[3]

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 equiv)

  • HCl (1M, for acidification)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-phenoxybenzaldehyde (10.0 g, 46.2 mmol) and malonic acid (5.77 g, 55.4 mmol) in pyridine (30 mL).

  • Catalysis: Add piperidine (0.45 mL, 4.6 mmol) dropwise.

  • Condensation: Heat the mixture to 100°C for 4 hours. Monitor CO₂ evolution (cessation indicates completion).

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of the aldehyde (

      
      ) and appearance of the acid (
      
      
      
      , streaking).
  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Acidification: Slowly add 1M HCl with vigorous stirring until pH reaches 1–2. A white to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate and wash with cold water (

    
     mL) to remove residual pyridine.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 85–90%.[4]

    • Target Purity: >98% (HPLC).

Protocol B: Quality Control & Validation

Objective: Confirm the structure and stereochemistry (E-isomer).

Analytical Parameters:

Parameter Specification Method
Appearance White crystalline solid Visual
Melting Point 148–152°C Capillary Method
HPLC Purity >98.0% C18 Column, ACN:Water (0.1% TFA)

|


H-NMR Coupling  | 

Hz | 400 MHz DMSO-

|

NMR Interpretation (Critical): The vinylic protons are the key indicators of stereochemistry.

  • Doublet at

    
     6.5 ppm (1H, d, 
    
    
    
    Hz):
    Corresponds to the
    
    
    -proton.
  • Doublet at

    
     7.6 ppm (1H, d, 
    
    
    
    Hz):
    Corresponds to the
    
    
    -proton.
  • Note: A coupling constant (

    
    ) of 15–16 Hz confirms the trans (E) geometry. A value of 8–12 Hz would indicate the cis (Z) isomer, which is inactive and requires re-crystallization.
    
Protocol C: Downstream Application (Hydrogenation)

Objective: Convert FPPA-Intermediate to 3-(4-fluoro-3-phenoxyphenyl)propanoic acid , the saturated linker for GlyT1 inhibitors.

Procedure:

  • Dissolve FPPA-Intermediate (5.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ) and stir under a balloon of 
    
    
    
    (1 atm) at room temperature for 12 hours.
    • Safety: Ensure proper grounding to prevent static discharge during Pd/C handling.

  • Filtration: Filter the catalyst through a Celite pad. Wash with methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the saturated acid.

    • Result: This product is now ready for amide coupling with amines (e.g., sarcosine ethyl ester) to generate the final GlyT1 inhibitor.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the strategic position of the FPPA-Intermediate in the synthesis of high-affinity GlyT1 inhibitors.

GlyT1_Synthesis Aldehyde 4-Fluoro-3-phenoxy benzaldehyde Intermediate (2E)-3-(4-fluoro-3- phenoxyphenyl)prop-2-enoic acid (FPPA-Intermediate) Aldehyde->Intermediate Knoevenagel Condensation (Malonic Acid/Pyridine) SaturatedAcid Saturated Propionic Acid (Linker Scaffold) Intermediate->SaturatedAcid Pd/C Hydrogenation (Reduces Double Bond) AmideCoupling Amide Coupling (+ Sarcosine/Piperazine) SaturatedAcid->AmideCoupling EDC/HOBt Activation FinalDrug GlyT1 Inhibitor (e.g., NFPS Analog) AmideCoupling->FinalDrug Deprotection/Salt Formation

Caption: Workflow converting the aldehyde precursor into the active GlyT1 inhibitor scaffold via the FPPA-Intermediate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylationEnsure temperature is maintained at 100°C; extend reaction time until CO₂ stops.
Product is Oily/Sticky Residual PyridineWash the precipitate thoroughly with dilute HCl (1M) and cold water.
Presence of Z-Isomer Kinetic controlRecrystallize from Ethanol/Water. The E-isomer is thermodynamically more stable and less soluble.
Incomplete Hydrogenation Poisoned CatalystEnsure starting material is free of sulfur/pyridine traces. Use fresh Pd/C.

References

  • Vandenberg, R. J., & Aubrey, K. R. (2001). Glycine transport inhibitors as potential antipsychotic drugs.[5][2][1][6] Expert Opinion on Therapeutic Targets, 5(4), 507-518. Link

  • Atkinson, B. N., et al. (2001). The Glycine Transporter Type 1 Inhibitor N-[3-(4'-Fluorophenyl)-3-(4'-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo. Molecular Pharmacology, 60(6), 1414-1423. Link

  • Pinard, E., et al. (2010). Discovery of RO4917838: A Potent and Selective Glycine Transporter 1 (GlyT1) Inhibitor.[5] Journal of Medicinal Chemistry. (Contextual reference for phenoxy-phenyl scaffold optimization).

  • BenchChem. (2025).[7] 4-Fluoro-3-phenoxybenzaldehyde: Synthesis and Application Notes. Link

  • Chopra, D., et al. (2007). A series of substituted (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-ones.[8] Acta Crystallographica Section C, 63(12), o704-o710.[8] Link

Sources

Application

Heck reaction conditions for 4-fluoro-3-phenoxyphenyl coupling

An In-Depth Guide to the Heck Reaction: Application Notes and Protocols for the Coupling of 4-Fluoro-3-phenoxyphenyl Halides For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Heck Reaction: Application Notes and Protocols for the Coupling of 4-Fluoro-3-phenoxyphenyl Halides

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocols for executing the Mizoroki-Heck reaction on the 4-fluoro-3-phenoxyphenyl scaffold. This moiety is of significant interest in medicinal chemistry, and mastering its coupling provides a powerful tool for synthesizing novel chemical entities. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding and higher success rate in the laboratory.

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules, finding widespread application in the pharmaceutical and materials science industries.[3][4][5] The reaction's value lies in its reliability and tolerance for a wide range of functional groups, making it an indispensable tool for late-stage functionalization in drug development programs.[6][7]

The 4-fluoro-3-phenoxyphenyl group represents a common structural motif in advanced pharmaceutical candidates. The strategic placement of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, while the phenoxy group can provide a key vector for interaction with biological targets or serve as a handle for further diversification. This guide focuses specifically on the challenges and solutions for successfully applying the Heck reaction to this valuable, electronically complex substrate.

The Heck Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][8]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L₂(X) (Aryl-Pd Complex) ox_add->pd_complex coord Alkene Coordination pd_complex->coord pi_complex π-Alkene Complex coord->pi_complex mig_ins Migratory Insertion pi_complex->mig_ins sigma_complex σ-Alkyl Pd(II) Complex mig_ins->sigma_complex beta_elim β-Hydride Elimination sigma_complex->beta_elim prod_complex Product-Pd(II)H Complex beta_elim->prod_complex regen Base-mediated Reductive Elimination prod_complex->regen product Substituted Alkene prod_complex->product Product Release regen->pd0 base_h [Base-H]⁺X⁻ regen->base_h sub R-X (Aryl Halide) sub->ox_add alkene Alkene alkene->coord base Base base->regen

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-Br) to form a Pd(II) complex. This is often the rate-limiting step.

  • Alkene Coordination & Insertion : The alkene coordinates to the palladium center and then inserts into the Palladium-Carbon bond.

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species.[9]

  • Reductive Elimination : A base regenerates the Pd(0) catalyst by removing HX from the palladium-hydride complex, allowing the cycle to begin anew.[10]

Key Parameters for Coupling 4-Fluoro-3-phenoxyphenyl Bromide

The substrate, 1-bromo-4-fluoro-3-phenoxybenzene, presents a unique electronic profile. The fluorine atom is strongly electron-withdrawing, while the phenoxy group is electron-donating through resonance. This push-pull nature can influence the rate of oxidative addition. Furthermore, the ortho-phenoxy group adds steric bulk near the reaction center. A systematic approach to optimizing the key reaction parameters is essential for success.

Palladium Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ligand, is the most critical factor for a successful Heck reaction.

  • Palladium Precatalysts : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ is often preferred due to its lower cost and air stability; it is reduced in situ to the active Pd(0) species.[1][10]

  • Ligands : The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[11] For a substrate like ours, a range of ligands should be considered.

Ligand TypeExamplesCharacteristics & Use Case
Simple Triarylphosphines Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineStandard, cost-effective starting point. Often sufficient for reactive aryl iodides and activated alkenes. May require higher temperatures for less reactive aryl bromides.[12][13]
Bulky, Electron-Rich Phosphines Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, SPhosExcellent for less reactive aryl bromides and chlorides. The electron-rich nature promotes the oxidative addition step, while the steric bulk facilitates the final reductive elimination.[14]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly stable and strongly electron-donating ligands. They form very robust catalysts that are resistant to decomposition at high temperatures, making them suitable for challenging couplings.[15][16]
Palladacycles Herrmann's catalystPre-formed, stable Pd(II) complexes that are efficient precatalysts. They often require high temperatures to become active.[17]

Recommendation : Start with Pd(OAc)₂ and a standard ligand like PPh₃. If the reaction is sluggish or fails, move directly to a more robust system using a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or an NHC-based system.

Choice of Base and Solvent

The base and solvent work in concert to facilitate the reaction and maintain catalyst activity.

  • Bases : The primary role of the base is to neutralize the H-X acid generated in the catalytic cycle.[1]

    • Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, mild, and inexpensive.[10][18]

    • Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used and can sometimes act as a solvent.[1][19]

  • Solvents : Polar aprotic solvents are typically the most effective.

    • DMF, DMAc, NMP : These are excellent solvents for dissolving a wide range of reagents and can help stabilize the charged intermediates in the catalytic cycle.[10][12]

    • Acetonitrile (MeCN) : A common and effective choice.

    • Toluene/Dioxane : Less polar options that can be effective, particularly at higher temperatures.

Recommendation : A combination of an inorganic base like K₂CO₃ in a polar aprotic solvent such as DMF or DMAc is a robust starting point.[18]

Reaction Temperature and Additives
  • Temperature : Heck reactions are typically run at elevated temperatures, often between 80 °C and 140 °C, to drive the oxidative addition of aryl bromides.[15][20] Temperature optimization is crucial; too low, and the reaction won't proceed, too high, and catalyst decomposition can occur.[10]

  • Additives : In some cases, additives can be beneficial.

    • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) can be used to increase the solubility of inorganic bases and stabilize the palladium catalyst, sometimes preventing the formation of palladium black.[11][20]

Experimental Protocols

Safety Note : Always conduct these reactions in a well-ventilated fume hood. Palladium compounds, ligands, and solvents may be toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Alkene, Catalyst, Ligand, Base) setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent heating 4. Heat to Desired Temperature solvent->heating monitor 5. Monitor Reaction (TLC, GC-MS) heating->monitor workup 6. Work-up (Cool, Dilute, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for performing the Heck reaction.

Protocol 1: Standard Conditions using Pd(OAc)₂ / PPh₃

This protocol is a reliable starting point for initial screening with a common alkene partner like n-butyl acrylate.

Materials:

  • 1-bromo-4-fluoro-3-phenoxybenzene (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup : To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-fluoro-3-phenoxybenzene, Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add K₂CO₃ (2.0 equiv) and n-butyl acrylate (1.5 equiv).

  • Solvent Addition : Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction : Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Enhanced Reactivity using a Buchwald Ligand

This protocol is designed for situations where Protocol 1 fails or gives low yields, employing a more active catalytic system.

Materials:

  • 1-bromo-4-fluoro-3-phenoxybenzene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

Procedure:

  • Setup : To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Reagent Addition : Add 1-bromo-4-fluoro-3-phenoxybenzene (1.0 equiv), K₂CO₃ (2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent and Alkene Addition : Add anhydrous dioxane (to ~0.2 M) followed by styrene (1.5 equiv) via syringe.

  • Reaction : Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitoring, Work-up, and Purification : Follow steps 6-10 as described in Protocol 1. Reaction times with these more active catalysts are often shorter (2-12 hours).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (inefficient reduction of Pd(II) or decomposition).2. Reaction temperature is too low.3. Insufficiently reactive ligand.1. Ensure an inert atmosphere is strictly maintained. Use fresh, high-purity reagents and anhydrous solvents.[10]2. Incrementally increase the temperature by 10-20 °C.3. Switch to a more electron-rich, bulky ligand (e.g., P(t-Bu)₃, XPhos) as in Protocol 2.
Formation of Palladium Black Catalyst decomposition and aggregation.1. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1).2. Lower the reaction temperature.3. Add a phase-transfer catalyst like TBAB to stabilize the palladium nanoparticles.[11]4. Switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC).
Hydrodehalogenation (Bromine replaced by Hydrogen) Presence of a hydrogen source (e.g., water, impurities in amine bases).1. Use scrupulously dried solvents and reagents.2. If using an amine base, ensure it is high purity. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[11]
Mixture of Regioisomers (More common with electron-rich alkenes) Cationic vs. neutral Heck pathway competition.1. This is less common with acrylates and styrenes. If observed, changing the solvent or ligand can influence the regioselectivity. Polar solvents often favor the linear product.

References

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Reaction. Chemical Society Reviews, 36(4), 633-642. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

  • IIT Kanpur. (n.d.). Chemistry Heck Reaction. Available at: [Link]

  • de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Bollikonda, R., & Thasana, N. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1546-1554. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(1), 1035-1047. Available at: [Link]

  • Wencel-Delord, J., & Colobert, F. (2020). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 25(18), 4234. Available at: [Link]

  • Zou, G., Wang, Z., & Zhu, J. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. New Journal of Chemistry, 28(6), 703-708. Available at: [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Organic Chemistry: Current Research. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Green Chemistry Letters and Reviews, 3(4), 283-287. Available at: [Link]

  • Scott, J. S., & Williams, J. M. J. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Powers, I. G., & Uyeda, C. (2017). Metal-Promoted C–F Activation and Functionalization. ACS Catalysis, 7(2), 936-958. Available at: [Link]

  • Xiao, J. (2007). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. Available at: [Link]

  • MacLeod, K. F., & Watson, A. J. B. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Bioconjugate Chemistry, 34(4), 649-655. Available at: [Link]

  • Di Micco, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]

  • Powers, I. G., & Uyeda, C. (2023). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ResearchGate. Available at: [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2037. Available at: [Link]

  • Yusop, R. M., et al. (2020). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2267(1), 020037. Available at: [Link]

  • Reddit. (2022, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Available at: [Link]

  • Hu, Y., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. Available at: [Link]

  • Zou, Y. (2014). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University. Available at: [Link]

  • Zhang, Z., et al. (2022). A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. Organic & Biomolecular Chemistry, 20(2), 273-277. Available at: [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 89, 241. Available at: [Link]

  • Wang, G.-Z., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. ACS Catalysis, 8(11), 10632-10637. Available at: [Link]

  • Zhang, C., & Li, C. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2664-2669. Available at: [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Available at: [Link]

  • Mochida, K., & Asami, K. (2011). Chemoselective Transfer of Allyl or Phenyl Group from Allyl(phenyl)germanes in Pd-catalyzed Reactions with Aryl Halides. Chemistry Letters, 40(10), 1121-1123. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available at: [Link]

  • precisionFDA. (n.d.). (3-FLUORO-4-PHENOXYPHENYL)BORONIC ACID. Available at: [Link]

  • ChemOrgChem. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem [Video]. YouTube. Available at: [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6673-6675. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 4-Fluoro-3-phenoxycinnamic Acid Esters

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-fluoro-3-phenoxycinnamic acid esters. These compounds are of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-fluoro-3-phenoxycinnamic acid esters. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This guide details multiple synthetic strategies, including the Heck reaction, Suzuki coupling, and Wittig reaction, for the construction of the core cinnamic acid ester structure. Furthermore, it provides a thorough protocol for the synthesis of the key precursor, 4-fluoro-3-phenoxybenzaldehyde. Each protocol is accompanied by mechanistic insights, practical considerations, and data interpretation guidelines to ensure reliable and reproducible results.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery. These molecules, found naturally in various plants, serve as versatile building blocks for the synthesis of a wide array of pharmacologically active compounds. The introduction of specific substituents onto the cinnamic acid scaffold can significantly modulate its physicochemical and biological properties, leading to enhanced therapeutic potential. The 4-fluoro-3-phenoxy motif is a particularly valuable substitution pattern in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the phenoxy group can provide additional interaction points with biological targets. Consequently, 4-fluoro-3-phenoxycinnamic acid esters represent a promising class of compounds for the development of new drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.

This application note outlines robust and versatile synthetic routes to access these valuable compounds, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Synthetic Strategies for the Cinnamic Acid Ester Core

The formation of the α,β-unsaturated ester, characteristic of cinnamic acid derivatives, can be achieved through several powerful carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most efficient and widely used methods for constructing the cinnamic acid skeleton.

a) The Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of 4-fluoro-3-phenoxycinnamic acid esters, this translates to the reaction of a 4-fluoro-3-phenoxy-substituted aryl halide with an acrylate ester.

Mechanism: The catalytic cycle of the Heck reaction generally proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Alkene Coordination and Insertion: The acrylate ester coordinates to the palladium center, followed by insertion into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the desired alkene and a palladium-hydride species.

  • Reductive Elimination: The base facilitates the reductive elimination of HX, regenerating the Pd(0) catalyst.

Heck_Reaction Aryl-X 4-Fluoro-3-phenoxy Aryl Halide Ox_Ad Oxidative Addition Aryl-X->Ox_Ad Pd(0) Pd(0) Catalyst Pd(0)->Ox_Ad Pd(II)_Complex Ar-Pd(II)-X Ox_Ad->Pd(II)_Complex Coord_Ins Coordination & Insertion Pd(II)_Complex->Coord_Ins Acrylate Acrylate Ester Acrylate->Coord_Ins Intermediate Intermediate Coord_Ins->Intermediate Beta_Elim β-Hydride Elimination Intermediate->Beta_Elim Product_Complex Product-Pd-H Complex Beta_Elim->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Base Base Base->Red_Elim Red_Elim->Pd(0) Product 4-Fluoro-3-phenoxy cinnamic acid ester Red_Elim->Product Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphine Triphenylphosphine Salt Phosphonium Salt Phosphine->Salt 1. Haloacetate α-Haloacetate Ester Haloacetate->Salt 1. Ylide Phosphorus Ylide Salt->Ylide 2. Base_Ylide Strong Base Base_Ylide->Ylide 2. Betaine Betaine Intermediate Ylide->Betaine 3. Aldehyde 4-Fluoro-3-phenoxy- benzaldehyde Aldehyde->Betaine 3. Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane 4. Product_Wittig 4-Fluoro-3-phenoxy- cinnamic acid ester Oxaphosphetane->Product_Wittig 5. Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct 5.

Application

Application Note: Solvent Selection &amp; Recrystallization Protocols for Fluorinated Cinnamic Acids

Abstract Fluorinated cinnamic acids (FCAs) serve as critical bioisosteres in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts.[1] However, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated cinnamic acids (FCAs) serve as critical bioisosteres in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts.[1] However, the introduction of fluorine atoms—possessing high electronegativity yet low polarizability—alters crystal lattice energy and solubility profiles, often rendering standard purification protocols ineffective. This guide provides a scientifically grounded methodology for solvent selection, specifically tailored to 2-, 3-, and 4-fluorocinnamic acids and their polyfluorinated derivatives. We present a self-validating solvent screening workflow and a detailed recrystallization protocol designed to maximize yield (>85%) and purity (>99% HPLC).

Theoretical Framework: The Fluorine Effect

To select the correct solvent, one must understand how fluorine modification alters the physicochemical landscape of the cinnamic acid scaffold.

Crystal Lattice Energy & Solubility

The substitution of hydrogen with fluorine introduces a strong C-F dipole. Unlike other halogens, fluorine is small and highly electronegative, leading to:

  • Increased Lattice Energy: Strong electrostatic interactions and C-F···H-C hydrogen bonding networks often increase the melting point (MP). For instance, 4-fluorocinnamic acid has a reported MP of 209–210 °C [1], significantly higher than unsubstituted cinnamic acid (~133 °C).

  • Altered Lipophilicity: While the carboxyl group (-COOH) remains hydrophilic, the fluorinated phenyl ring becomes more hydrophobic. This duality requires a solvent system that can balance these competing domains.

Hansen Solubility Parameters (HSP)

Effective solvents must match the solute's energy across three parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • The Challenge: FCAs have high

    
     (due to -COOH) but intermediate 
    
    
    
    and
    
    
    .
  • The Solution: Single solvents rarely match all three. A binary solvent system is often required:

    • Solvent A (Good): High

      
       and 
      
      
      
      (e.g., Ethanol, Methanol) to disrupt the crystal lattice.
    • Solvent B (Poor/Anti-solvent): High

      
       but low 
      
      
      
      (e.g., Water) or Low
      
      
      (e.g., Heptane) to force precipitation upon cooling.

Solvent Selection Strategy

Recommended Solvent Systems

Based on empirical data and thermodynamic modeling, the following systems are validated for FCAs:

System ClassSolvent PairRatio (v/v)Target ApplicationProsCons
Green / Standard Ethanol / Water 70:30 to 50:50 General purification of 2-, 3-, 4-FCA.Non-toxic, high recovery, scalable.High boiling point of water can make drying difficult.
Lipophilic Ethyl Acetate / Heptane 40:60 Removal of non-polar side products (dimers).Easy drying, good for polyfluorinated variants.Flammable; Heptane is less "green" than water.
High Solvency Methanol / Water 60:40 Highly polar derivatives or salts.Excellent dissolution power.Methanol toxicity; lower boiling point limits max temp.
Solvent Screening Workflow

Do not guess. Use this logic gate to determine the optimal system for your specific derivative.

SolventScreening start Start: 50mg Crude FCA test_eth Test 1: Add 0.5mL Ethanol Heat to reflux (78°C) start->test_eth check_sol Did it dissolve? test_eth->check_sol yes_sol Add Water dropwise at reflux until cloudy check_sol->yes_sol Yes no_sol Test 2: Switch to Ethyl Acetate (Reflux) check_sol->no_sol No cloud_point Cloud Point Reached? yes_sol->cloud_point no_sol->cloud_point cool Cool to RT, then 4°C. Check Crystal Form. cloud_point->cool Yes decision Select Solvent System cool->decision

Figure 1: Logic flow for determining the primary recrystallization solvent system.

Detailed Experimental Protocol

Target Compound: 4-Fluorocinnamic Acid (Example) Target Scale: 10 g Crude Material Selected System: Ethanol/Water (Green Chemistry Protocol)

Materials
  • Crude 4-Fluorocinnamic Acid (typically yellow/tan due to impurities).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.

Step-by-Step Procedure

Step 1: Dissolution (The "Good" Solvent) [2]

  • Place 10 g of crude solid into a 250 mL round-bottom flask.

  • Add 50 mL of Ethanol (5 mL/g ratio is a starting point).

  • Heat to reflux (~78 °C) with stirring.

  • Observation: If the solution is not clear, add Ethanol in 5 mL increments until fully dissolved.

    • Critical Note: If black specks remain (insoluble salts/charcoal), filter the hot solution through a pre-warmed glass frit or Celite pad immediately.

Step 2: Nucleation Setup (The "Poor" Solvent)

  • Maintain the solution at a gentle boil.

  • Slowly add warm water (approx. 50-60 °C) via an addition funnel or pipette.

  • Stop adding water the moment a persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of Ethanol to clear the turbidity (restoring the solution to just above saturation).

Step 3: Controlled Crystallization

  • Remove the flask from heat and place it on a cork ring.

  • Allow to cool to room temperature undisturbed for 2-3 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes large, pure needles/prisms.

  • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Step 4: Isolation and Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with 20 mL of cold (0 °C) Ethanol/Water (50:50 mix).

    • Caution: Do not use pure ethanol for washing; it will redissolve your product.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

    • QC Check: Measure Melting Point.[3][4] Target: 209–210 °C [2].[1][5]

Troubleshooting & Optimization

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out (Liquid separates instead of solid)Temperature is above the MP of the solvated species, or cooling is too fast.Re-heat to dissolve. Add more Ethanol (Solvent A). Cool much slower, potentially insulating the flask with foil. Seed with a pure crystal at 50°C.
Low Yield (<50%)Too much solvent used; solubility in mother liquor is too high.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps (Second Crop).
Colored Impurities Conjugated side-products trapped.Add Activated Carbon (5 wt%) during Step 1 (Dissolution), boil for 5 mins, then hot filter before adding water.
Process Workflow Diagram

RecrystallizationProcess Crude Crude FCA (Solid) Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If dirty Antisolvent Add Warm Water until cloudy Dissolve->Antisolvent If clear Filter->Antisolvent Clear Add Ethanol dropwise to clear Antisolvent->Clear Crystallize Slow Cool to RT then 4°C Clear->Crystallize Isolate Vacuum Filter & Cold Wash Crystallize->Isolate Dry Vacuum Dry 50°C Isolate->Dry

Figure 2: Step-by-step unit operations for the recrystallization of fluorinated cinnamic acids.

References

  • Sigma-Aldrich. 4-Fluorocinnamic acid Product Specification. Retrieved from

  • NIST Chemistry WebBook. 4-Fluorocinnamic acid Thermochemical Data. National Institute of Standards and Technology.[6] Retrieved from

  • BenchChem. Solubility of 4-Methylcinnamic Acid in different organic solvents (Analogous methodology). Retrieved from

  • University of Massachusetts. Recrystallization Protocols and Solvent Selection. Chem 267 Lab Manual. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Method

Application Note: Microwave-Assisted Synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

[1][2] Abstract & Introduction This Application Note details the high-efficiency synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a critical cinnamic acid scaffold often utilized as a linker or Michael a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Introduction

This Application Note details the high-efficiency synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a critical cinnamic acid scaffold often utilized as a linker or Michael acceptor in the development of kinase inhibitors (e.g., BTK inhibitors) and anti-inflammatory agents.

Traditional thermal synthesis of cinnamic acids via the Knoevenagel-Doebner condensation typically requires prolonged reflux times (6–12 hours) in toxic solvents like pyridine, often resulting in thermal degradation of sensitive ether linkages.

The Microwave Advantage: By utilizing dielectric heating, this protocol exploits the high dipole moment of the reagents to achieve rapid internal heating. This method reduces reaction time from hours to minutes, suppresses side reactions (such as polymerization of the double bond), and significantly improves the E-stereoselectivity of the alkene.

Retrosynthetic Analysis & Reaction Logic

The synthesis is a Knoevenagel-Doebner Condensation .[1][2] The reaction involves the nucleophilic attack of the enol form of malonic acid on the carbonyl carbon of 4-fluoro-3-phenoxybenzaldehyde, followed by dehydration and thermal decarboxylation.

Reaction Scheme:



Where Ar = 4-fluoro-3-phenoxyphenyl[1]

Key Mechanistic Considerations:
  • Electronic Effect: The 4-fluoro substituent is electron-withdrawing (inductive), activating the aldehyde carbonyl for nucleophilic attack.[1] The 3-phenoxy group is bulky; microwave irradiation helps overcome the steric hindrance during the initial C-C bond formation.[1]

  • Stereoselectivity: The thermodynamic stability of the trans (E) isomer is favored under high-temperature microwave conditions, minimizing the need for isomer separation.[1]

Materials & Equipment

Reagents
  • Precursor: 4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9) - Purity ≥97%[1][3]

  • Reagent: Malonic Acid (CAS: 141-82-2) - Dry thoroughly before use[1]

  • Catalyst/Base: Piperidine (Standard) or Ammonium Acetate (Green Alternative)

  • Solvent: Ethanol (Absolute) or Toluene (optional for azeotropic removal, though not required in MW)

  • Workup: Hydrochloric acid (1M), Ice water.

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 30 mL Borosilicate glass or Silicon Carbide (SiC) vials with crimp/snap caps.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal - recommended for high precision).[1]

Experimental Protocols

Two methods are provided. Method A is the robust, standard solvent-based approach.[1] Method B is a high-throughput, solvent-free "Green" approach.[1]

Method A: Ethanol-Mediated Synthesis (Standard)

Recommended for initial scale-up and maximum reproducibility.[1]

  • Preparation: In a 10 mL microwave vial, dissolve 4-fluoro-3-phenoxybenzaldehyde (1.0 mmol, 216 mg) and Malonic acid (1.5 mmol, 156 mg) in Ethanol (2.0 mL).

  • Activation: Add Piperidine (0.1 mmol, 10 µL) as the catalyst. Cap the vial with a PTFE-lined septum.[1]

  • Irradiation: Program the microwave reactor:

    • Ramp: 2 minutes to 100°C.

    • Hold: 10 minutes at 100°C.

    • Stirring: High (magnetic stir bar).[1]

    • Power: Dynamic mode (max 150 W).[1]

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into Ice-Cold Water (10 mL).

    • Slowly acidify with 1M HCl dropwise until pH ~2. A white-to-pale-yellow precipitate will form immediately.[1]

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 5 mL).[1] Recrystallize from Ethanol/Water (1:1) to obtain the pure (2E)-acid.[1][4]

Method B: Solvent-Free "Green" Synthesis

Recommended for high-throughput library generation.[1]

  • Preparation: Mix 4-fluoro-3-phenoxybenzaldehyde (1.0 mmol) and Malonic acid (1.2 mmol) in a mortar and pestle to create a eutectic paste.

  • Catalyst: Add Ammonium Acetate (0.1 mmol, solid) and mix briefly. Transfer to the MW vial.

  • Irradiation:

    • Ramp: 1 minute to 120°C.

    • Hold: 5 minutes at 120°C.

    • Note: Use a SiC vessel if available to absorb MW energy efficiently, as the starting materials are not highly polar.

  • Workup: Add Ethanol (2 mL) to the hot vial to dissolve the melt. Pour into acidified ice water as in Method A.

Experimental Workflow Diagram

The following diagram illustrates the logical flow and critical decision points for the synthesis.

G Start Start: Reagent Prep Mix Mix: Aldehyde + Malonic Acid (1 : 1.5 Ratio) Start->Mix Choice Select Method Mix->Choice MethodA Method A: Ethanol + Piperidine (Solubility prioritized) Choice->MethodA Standard MethodB Method B: Solvent-Free + NH4OAc (Speed prioritized) Choice->MethodB Green/Fast MW_Irrad Microwave Irradiation (Dielectric Heating) MethodA->MW_Irrad Reagents Dissolved MethodB->MW_Irrad Eutectic Melt ConditionsA 100°C / 10 min MW_Irrad->ConditionsA ConditionsB 120°C / 5 min MW_Irrad->ConditionsB Workup Quench: Pour into Ice Water Acidify to pH 2 (HCl) MW_Irrad->Workup Precipitate Precipitation of Crude Acid Workup->Precipitate Purification Recrystallization (EtOH/H2O) Precipitate->Purification Final Final Product: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid Purification->Final

Caption: Workflow for the microwave-assisted synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, highlighting the dual-method approach.

Results and Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux.[1]

Table 1: Comparative Efficiency
ParameterThermal Reflux (Ethanol)Microwave (Method A)Microwave (Method B)
Temperature 78°C (Reflux)100°C120°C
Time 6 - 8 Hours10 Minutes5 Minutes
Yield 65 - 72%88 - 92%85 - 90%
Purity (HPLC) ~90% (requires column)>95% (crude)>93% (crude)
E-Selectivity >90%>98%>98%
Spectral Validation (Expected Data)
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the vinylic protons. The

    
    -proton typically appears around 
    
    
    
    6.5-6.7 ppm (d, J=16.0 Hz), and the
    
    
    -proton around
    
    
    7.5-7.7 ppm (d, J=16.0 Hz). The large coupling constant (J = 16 Hz) confirms the (E)-geometry .
  • IR (ATR): Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1625 cm⁻¹ (C=C stretch).[1]

Troubleshooting & Self-Validation

  • Self-Validation Step: During workup, if the precipitate is oily rather than solid, the decarboxylation might be incomplete, or the product is trapping solvent. Remedy: Re-dissolve in 10% NaOH, wash with ether (to remove unreacted aldehyde), and re-acidify slowly with HCl.

  • Decarboxylation Failure: If the intermediate dicarboxylic acid is isolated (rare in MW), re-subject the solid to MW irradiation (140°C, 5 min) in solvent-free conditions to force CO2 loss.

  • Vessel Pressure: If pressure exceeds 15 bar, reduce the amount of Ethanol or switch to Method B (Solvent-Free) to minimize vapor pressure contribution.

Safety Information

  • 4-Fluoro-3-phenoxybenzaldehyde: Irritant.[1] Avoid inhalation.

  • Piperidine: Toxic and flammable.[1] Handle in a fume hood.

  • Microwave Safety: Do not use domestic microwaves. Use dedicated synthetic reactors with pressure release valves.[1]

References

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. (2018).[1] Describes the optimization of microwave parameters for cinnamic acid derivatives.

  • Solvent Free Microwave-Assisted Knoevenagel Condensation. Asian Journal of Chemistry. Highlights the energy efficiency and yield improvements of solvent-free protocols.[1][5][6]

  • Synthesis, Characterization, and Crystal Structure of Fluorinated Chalcones. Journal of Chemical Crystallography. Provides structural data and characterization relevant to fluoro-phenoxy substituted enones.

  • 4-Fluoro-3-phenoxybenzaldehyde Product Data. Sigma-Aldrich. Physical properties and safety data for the precursor.[1][3]

Sources

Application

Application Note: Bioconjugation Strategies for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

Executive Summary This guide details the protocols for conjugating (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (referred to herein as FPPA ) to biomolecules. FPPA is a substituted cinnamic acid derivative characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for conjugating (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (referred to herein as FPPA ) to biomolecules. FPPA is a substituted cinnamic acid derivative characterized by a lipophilic phenoxy-fluorophenyl core and an


-unsaturated carboxylic acid tail.

Due to its structural properties, FPPA is frequently used as a hapten for antibody development or as a small-molecule probe in competitive inhibition assays. The primary challenge in conjugating FPPA lies in maintaining its solubility during the reaction while preserving the integrity of the target protein. This guide focuses on the Carodiimide/NHS ester strategy , the gold standard for creating stable amide linkages with lysine residues on proteins (e.g., BSA, KLH, mAbs).

Molecule Profile & Chemical Strategy

Physicochemical Properties
  • IUPAC Name: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

  • Molecular Weight: 258.25 g/mol

  • Reactive Handle: Carboxylic Acid (-COOH)

  • Solubility: Low in water; High in organic solvents (DMSO, DMF).

  • Stability: The trans (E) alkene is thermodynamically stable but susceptible to photo-isomerization under UV light. Precaution: Perform reactions in amber vials or low-light conditions.

Mechanism of Action (The Chemistry)

We utilize a two-step activation strategy to prevent protein cross-linking and ensure high conjugation efficiency:

  • Activation: The carboxyl group of FPPA is reacted with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in an anhydrous organic solvent to form the semi-stable FPPA-NHS ester .

  • Conjugation: The FPPA-NHS ester is added to the protein solution. The amine groups on the protein (Lysine

    
    -amines) attack the carbonyl of the NHS ester, releasing NHS and forming a stable amide bond .
    

Workflow Visualization

BioconjugationWorkflow FPPA FPPA (Solid) Activation Step 1: Activation (EDC/NHS in DMF) FPPA->Activation Dissolve ActiveEster FPPA-NHS Ester (Intermediate) Activation->ActiveEster 1-2h RT Conjugation Step 2: Conjugation (Amide Bond Formation) ActiveEster->Conjugation Add dropwise Protein Carrier Protein (BSA/KLH in Buffer) Protein->Conjugation Mix Purification Step 3: Purification (Dialysis/Desalting) Conjugation->Purification Overnight QC QC Analysis (UV-Vis / MALDI) Purification->QC Final Product

Figure 1: Step-by-step workflow for the activation and conjugation of FPPA to carrier proteins.

Detailed Protocols

Phase 1: Preparation of FPPA-NHS Active Ester

Rationale: Activating the carboxylic acid in an organic solvent prevents the hydrolysis of the active ester that would occur if EDC were added directly to an aqueous buffer.

Reagents:

  • FPPA (Solid)[1]

  • EDC

    
    HCl (Sigma-Aldrich, Cat# E1769)
    
  • N-Hydroxysuccinimide (NHS) (Sigma-Aldrich, Cat# 130672)

  • Anhydrous DMF (Dimethylformamide) or DMSO

Procedure:

  • Calculate: Determine the amount of FPPA needed. For 10 mg of BSA, you typically need a 20-50 molar excess of hapten.

    • Example: 10 mg BSA (~150 nmol)

      
       30-fold excess = 4.5 
      
      
      
      mol FPPA.
    • Mass FPPA = 4.5

      
      mol 
      
      
      
      258.25 g/mol
      
      
      1.16 mg.
  • Dissolve: Dissolve 2 mg of FPPA in 100

    
    L of anhydrous DMF.
    
  • Activate: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the FPPA solution.

    • Note: It is often easier to prepare stock solutions of EDC and NHS in DMF (e.g., 10 mg/mL) and pipette the required volume.

  • Incubate: Seal the vial tightly (exclude moisture) and shake gently at Room Temperature (RT) for 2 hours in the dark.

    • Checkpoint: The solution should remain clear. If a precipitate forms (urea byproduct), spin it down before the next step.

Phase 2: Protein Conjugation (BSA/KLH Example)

Rationale: The organic active ester solution must be introduced slowly to the aqueous protein phase to prevent protein precipitation due to solvent shock.

Reagents:

  • Carrier Protein: BSA (Imject™ BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Conjugation Buffer: PBS, pH 7.2 - 7.4. Do not use Tris or Glycine buffers , as their primary amines will compete with the protein.

  • Desalting Column (e.g., PD-10 or Zeba Spin Columns).

Procedure:

  • Prepare Protein: Dissolve 10 mg of BSA in 2.0 mL of Conjugation Buffer (5 mg/mL).

  • Conjugate: While stirring the protein solution gently on a magnetic stirrer, slowly add the activated FPPA-NHS solution (from Phase 1) dropwise.

    • Critical: Ensure the final volume of DMF/DMSO does not exceed 10% of the total reaction volume. 5% is optimal.

  • React: Incubate the mixture for 2 hours at RT or overnight at 4°C. Keep protected from light.

  • Quench: (Optional) Add 100

    
    L of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench any remaining unreacted NHS esters. Incubate for 15 mins.
    
Phase 3: Purification

Rationale: Removal of free FPPA and organic solvents is essential for accurate quantification and biological use.

  • Method: Use a desalting column (Sephadex G-25) or dialysis cassette (10k MWCO).

  • Buffer Exchange: Equilibrate the column with PBS (pH 7.4). Load the reaction mixture and elute/dialyze against PBS to remove free drug and DMF.

  • Storage: Aliquot the purified conjugate. Store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control & Characterization

UV-Vis Spectroscopy (Hapten Density)

FPPA, being a cinnamic acid derivative, exhibits strong UV absorbance in the 270–300 nm range, which overlaps partially with protein absorbance (280 nm).

Protocol:

  • Measure the absorbance of the conjugate at 280 nm (

    
    ) and at the FPPA 
    
    
    
    (approx. 300 nm).
  • Correction Factor: You must determine the extinction coefficient of free FPPA at 280 nm to correct the protein reading.

    • 
      : Extinction coefficient of FPPA at 280 nm.
      
    • 
      : ~43,824 
      
      
      
      for BSA.
  • Calculation:

    
    
    (Where CF is the correction factor ratio of FPPA absorbance at 280nm vs its max).
    
MALDI-TOF MS

For precise determination of the Hapten-to-Protein Ratio (HPR) :

  • Run the native (unconjugated) protein standard.

  • Run the FPPA-conjugate.

  • Calculate the mass shift (

    
    ).
    
  • 
    
    (Note: The added mass is FPPA minus the OH group lost during amide bond formation).
    

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation during conjugation Too much organic solvent (DMF >10%).Dilute protein further or add DMF slower.
Low Conjugation Yield Hydrolysis of NHS ester.Ensure DMF is anhydrous; use fresh EDC/NHS.
Protein Aggregation Over-conjugation (Too many hydrophobic groups).Reduce the molar excess of FPPA (try 10x or 20x instead of 50x).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide for EDC/NHS chemistry).

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational protocol for NHS ester stability).

  • BenchChem. "Synthesis and Properties of Cinnamic Acid Derivatives." (General properties of the cinnamic acid scaffold).

  • PubChem. "(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid Compound Summary." (Physicochemical data).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid synthesis

Here is the technical support guide for the synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid. Executive Summary & Molecule Analysis User Context: You are experiencing low yields or isolation difficulties w...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

Executive Summary & Molecule Analysis

User Context: You are experiencing low yields or isolation difficulties with the target cinnamic acid derivative. Molecule Analysis:

  • Core: Cinnamic Acid (Acrylic acid backbone).

  • Substituents: 4-Fluoro (Electron withdrawing via induction, donating via resonance) and 3-Phenoxy (Strongly electron donating via resonance, lipophilic).

  • Synthetic Challenge: The 3-phenoxy group is the primary troublemaker. It adds significant electron density to the ring, deactivating the aldehyde carbonyl toward nucleophilic attack (Knoevenagel). Furthermore, the flexible ether linkage increases lipophilicity, often resulting in "oily" crude products that refuse to crystallize during standard acid workups.

This guide prioritizes the Knoevenagel Condensation (Doebner Modification) as the most scalable route, with a secondary note on Heck coupling.

Critical Process Parameters (The "Why" & "How")

Phase A: Reaction Kinetics (Overcoming Deactivation)

The standard protocol (Ethanol/Piperidine) often fails here because the aldehyde is not electrophilic enough. You must drive the reaction with higher temperatures and stronger base catalysis.

Optimized Protocol: The Pyridine-Piperidine System

  • Reagents: 4-fluoro-3-phenoxybenzaldehyde (1.0 eq), Malonic Acid (1.5 eq).

  • Solvent: Pyridine (Acts as both solvent and base).

  • Catalyst: Piperidine (5-10 mol%).

  • Temperature: 80°C

    
     110°C (Reflux).
    
ParameterStandard ConditionOptimized Condition Reasoning
Solvent EthanolPyridine Allows higher reflux temp (115°C) to force decarboxylation; solubilizes the malonate intermediate.
Stoichiometry 1:11:1.5 (Ald:Acid) Excess malonic acid drives equilibrium forward and accounts for thermal decomposition.
Time 4-6 HoursUntil CO₂ stops Visual cue (bubbling) is more reliable than TLC for the decarboxylation step.
Phase B: The Decarboxylation Trap

A common failure point is isolating the intermediate dicarboxylic acid instead of the acrylic acid.

  • Symptom: The product precipitates but has the wrong NMR (too many aliphatic protons) or melting point.

  • Fix: The reaction must be heated until CO₂ evolution completely ceases . If you stop early, you isolate the alkylidene malonic acid.

Phase C: Isolation of the "Greasy" Product

The phenoxy group makes the product tend to oil out rather than precipitate upon acidification.

  • The Fix: Do not pour directly into ice/HCl.

  • Protocol:

    • Dilute reaction mixture with water.

    • Add conc. HCl dropwise slowly with vigorous stirring.

    • If an oil forms, decant the aqueous layer , dissolve the oil in warm Toluene, and let it crystallize slowly.

Interactive Troubleshooting (FAQ)

Q1: The reaction mixture turned into a solid lump/tar during reflux. What happened?

  • Diagnosis: Polymerization or "Runaway" Knoevenagel.

  • Solution: You likely used too much piperidine or the temperature spiked too fast.

  • Corrective Action: Add the piperidine catalyst after the reagents are dissolved in pyridine. Ensure distinct reflux, not vigorous boiling.

Q2: I obtained a yield of 40%, and the product is a sticky yellow gum.

  • Diagnosis: Impurity occlusion (likely unreacted aldehyde or oligomers). Phenoxy compounds trap solvents.

  • Solution: Perform a Recrystallization .[1][2][3][4]

    • Solvent System: Ethanol/Water (70:30) is standard, but for this lipophilic molecule, Toluene/Hexane (1:2) often works better to remove non-polar aldehyde impurities.

Q3: My NMR shows a mixture of cis (Z) and trans (E) isomers.

  • Diagnosis: Thermodynamic equilibrium not reached.

  • Solution: The Knoevenagel-Doebner reaction naturally favors the thermodynamic (E)-isomer (trans). Refluxing for an additional hour after CO₂ evolution stops helps isomerize any kinetic (Z) product to the stable (E) form.

Visual Workflow (Decision Tree)

The following diagram outlines the optimized decision process for synthesis and workup.

G Start Start: 4-fluoro-3- phenoxybenzaldehyde Reagents Add Malonic Acid (1.5 eq) Solvent: Pyridine Cat: Piperidine Start->Reagents Reflux Reflux at 100-110°C Monitor CO2 Evolution Reagents->Reflux CheckCO2 Has CO2 bubbling stopped? Reflux->CheckCO2 CheckCO2->Reflux No (Bubbling continues) Workup Cool to 0°C Pour into Ice/HCl (pH < 2) CheckCO2->Workup Yes (Complete) Precipitate Does Solid Form? Workup->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Oiling Oil/Gum Forms Precipitate->Oiling No Final Target: (2E)-Acid Verify via H-NMR (J=16Hz) Filter->Final Extract Decant Water Dissolve Oil in Toluene Oiling->Extract Crystallize Recrystallize (Toluene/Hexane) Extract->Crystallize Crystallize->Final

Caption: Optimized workflow for Knoevenagel-Doebner synthesis of phenoxy-substituted cinnamic acids, highlighting the critical branch point for "oiling" products.

Detailed Protocol: The "Doebner" Modification

Safety Note: Pyridine is toxic and smells foul. Perform all steps in a fume hood.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluoro-3-phenoxybenzaldehyde (10.0 g, 46 mmol) and Malonic acid (7.2 g, 69 mmol, 1.5 eq).

  • Solvent: Add Pyridine (20 mL). The solids should dissolve upon slight warming.

  • Catalysis: Add Piperidine (0.4 mL, ~10 mol%).

  • Reaction:

    • Heat the mixture to 85°C for 1 hour. (Initial condensation).

    • Raise temperature to 115°C (Reflux) .

    • Observation: Vigorous bubbling (CO₂) will occur. Maintain reflux until bubbling ceases (approx. 2–3 hours).

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with Ice (100 g) and Conc. HCl (25 mL) .

    • Slowly pour the reaction mixture into the stirring acid. (Exothermic!).

    • Checkpoint: If a white solid precipitates, filter immediately. If a yellow oil separates, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and evaporate.

  • Purification: Recrystallize the crude solid/oil from Toluene/Hexane (1:3 ratio).

    • Target Appearance: Off-white to pale yellow needles.

Alternative Route: The Heck Reaction

Use this if the Knoevenagel route yields persistent impurities.

If you possess the aryl halide 4-bromo-1-fluoro-2-phenoxybenzene , the Heck coupling is more convergent.

  • Reagents: Aryl Bromide + Acrylic Acid.

  • Catalyst: Pd(OAc)₂ (1 mol%) + P(o-tol)₃ (Ligand).

  • Base: Triethylamine.

  • Advantage: Avoids the "oiling" issues of malonic acid derivatives.

  • Disadvantage: Palladium cost and removal.

References & Validation

  • General Knoevenagel Methodology:

    • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Doebner modification protocols).

  • Synthesis of Fluorinated Cinnamic Acids:

    • BenchChem Application Notes: "Knoevenagel Condensation of 4-Fluorobenzaldehyde." (General procedure for fluoro-benzaldehydes).

    • Organic Syntheses: "Acrylic Acid Derivatives via Knoevenagel." Org.[5] Synth. 1953, 33, 10.

  • Phenoxy-Substituted Intermediates:

    • US Patent 4,626,601. "Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates." (Validates the stability and handling of the starting material).

  • Crystallization of Lipophilic Cinnamates:

    • Rathi, N. et al. "Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions."[4] J. Cryst.[4] Process Technol. 2018.[4][6][7] (Discusses hydrotropic effects on crystallization).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-fluoro-3-phenoxybenzaldehyde and Pyridine before handling.

Sources

Optimization

Overcoming steric hindrance in 4-fluoro-3-phenoxyphenyl coupling reactions

Technical Support Center: High-Efficiency Coupling of 4-Fluoro-3-phenoxyphenyl Substrates Executive Summary: The "Flexible Bulk" Challenge Coupling reactions involving the 4-fluoro-3-phenoxyphenyl moiety present a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Efficiency Coupling of 4-Fluoro-3-phenoxyphenyl Substrates

Executive Summary: The "Flexible Bulk" Challenge

Coupling reactions involving the 4-fluoro-3-phenoxyphenyl moiety present a unique dual challenge that often leads to stalled reactions or low yields:

  • Distal Steric Interference: Unlike a rigid ortho-methyl group, the 3-phenoxy group possesses significant conformational flexibility. It can rotate into the catalyst's coordination sphere, effectively increasing its "buried volume" (%V_bur) and blocking the approach of the coupling partner during transmetallation.

  • Electronic Deactivation: The 4-fluorine atom is electron-withdrawing by induction, but the 3-phenoxy group is electron-donating by resonance. This push-pull electronic landscape can destabilize the oxidative addition intermediate, making the catalyst prone to deactivation (aggregation to Pd black) before the cycle completes.

This guide provides a self-validating protocol to overcome these barriers using next-generation ligand systems and optimized reaction environments.

Ligand Selection Matrix (The "Engine")

The choice of ligand is the single most critical variable. Standard ligands like PPh3 or dppf often fail here because they cannot create a sufficiently large, protected pocket for the flexible phenoxy group.

Ligand ClassRecommended LigandMechanism of ActionBest For...
Dialkylbiaryl Phosphines XPhos or SPhos Creates a "roof" over the Pd center, forcing the bulky phenoxy group away while facilitating oxidative addition.Suzuki-Miyaura couplings with hindered boronic acids.[1]
NHC Carbene PEPPSI-IPr Strong

-donation stabilizes Pd(0); the bulky "wingtips" prevent catalyst decomposition.
Negishi or Kumada couplings; difficult aryl chlorides.
Specialized Amination BrettPhos Extremely bulky; prevents

-hydride elimination and promotes reductive elimination.
Buchwald-Hartwig amination (C-N bond formation).
General Bulky P(t-Bu)3 High electron density boosts oxidative addition of the deactivated C-Cl/C-Br bond.Simple substrates where biaryl phosphines fail.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating : if the color changes from orange/red to black (Pd precipitation) within 30 minutes, the ligand system has failed to stabilize the catalyst, and you must switch to the "High Steric" variant (PEPPSI).

Standard "Bulky" Protocol (SPhos/XPhos System)
  • Substrate: 1-bromo-4-fluoro-3-phenoxybenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (2.0 equiv) (Anhydrous or 3.0M aq. solution)

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge Solids: Add Pd(OAc)₂, SPhos, Boronic Acid, and Base to a reaction vial equipped with a stir bar.

  • Inert Cycle: Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles). Oxygen is the enemy of bulky ligands.

  • Solvent Addition: Add sparged (degassed) solvent via syringe.

  • Activation: Stir at RT for 5 mins. The solution should turn a clear yellow/orange (active Pd(0)-L species).

  • Substrate Addition: Add the 4-fluoro-3-phenoxyphenyl halide (liquid or solution) via syringe.

  • Heat: Place in pre-heated block (80°C). Monitor by HPLC/LC-MS at 1 hour.

Troubleshooting & FAQs

Q1: My reaction stalls at 40% conversion, and I see starting material remaining. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning or "Product Inhibition." The flexible phenoxy product might be coordinating to the Pd, preventing turnover.

  • Solution: Switch to XPhos Pd G3 or PEPPSI-IPr . These precatalysts initiate faster and are more resistant to coordination by the product's ether oxygen. Alternatively, increase the solvent volume (dilution) to reduce product inhibition.

Q2: I am observing significant homocoupling of the boronic acid.

  • Diagnosis: Oxidative addition is too slow compared to the transmetallation/homocoupling pathway. The 4-fluoro-3-phenoxy ring is electronically deactivated.

  • Solution:

    • Slow Addition: Add the boronic acid solution slowly over 1 hour via syringe pump.

    • Switch Halide: Use the Iodide or Triflate analog of your substrate to speed up oxidative addition.

    • Water Management: Reduce water content. Use anhydrous Toluene with powdered K₃PO₄.

Q3: Can I couple an amine to this scaffold (Buchwald-Hartwig)? The phenoxy group seems to block the nitrogen.

  • Diagnosis: Yes, the phenoxy group creates a "steric wall" for the incoming amine.

  • Solution: Use BrettPhos or RuPhos with Pd₂(dba)₃ .

    • Base: Use NaOtBu (Sodium tert-butoxide). The strong base is necessary to deprotonate the amine and drive the equilibrium in sterically crowded environments.

    • Temp: 100–110 °C is often required.

Q4: Is the C-F bond stable? I see a defluorinated side product.

  • Diagnosis: Rare, but possible if using very electron-rich ligands (like P(t-Bu)₃) and strong reducing conditions.

  • Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃ instead of alkoxides. Ensure the temperature does not exceed 100°C.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for ligand and condition selection based on the specific steric environment of your coupling partner.

G cluster_0 Partner Type Start Start: 4-Fluoro-3-phenoxyphenyl Coupling CheckPartner Analyze Coupling Partner Sterics Start->CheckPartner Simple Simple Aryl/Alkyl (No ortho subs) CheckPartner->Simple Hindered Hindered Aryl (1 ortho sub) CheckPartner->Hindered VeryHindered Highly Hindered (2 ortho subs / Pyridines) CheckPartner->VeryHindered Sol_Simple Standard Suzuki: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Simple->Sol_Simple Sol_Hindered Bulky Phosphine: Pd(OAc)2 + SPhos Base: K3PO4 Hindered->Sol_Hindered Sol_VeryHindered Super-Bulky / NHC: Pd-PEPPSI-IPr or XPhos Pd G3 Base: KOtBu or Cs2CO3 VeryHindered->Sol_VeryHindered Failure Low Yield / Stalled? Sol_Simple->Failure Sol_Hindered->Failure Fix1 Switch to PEPPSI-IPr (Stabilizes Pd) Failure->Fix1 Yes Fix2 Switch Halide (Br -> I) (Faster Ox. Add.) Failure->Fix2 Yes

Caption: Decision matrix for ligand selection based on the steric demand of the coupling partner relative to the 4-fluoro-3-phenoxyphenyl core.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). Synthesis of 4-Fluoro-3-phenoxybenzaldehyde and Related Scaffolds.Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] Link

Sources

Troubleshooting

Optimizing reaction time for Knoevenagel condensation of phenoxybenzaldehydes

Topic: Optimization of Reaction Kinetics & Yield Ticket ID: KNOEV-OPT-0326 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Diagnostic Logic Welcome to the Advanced Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Kinetics & Yield Ticket ID: KNOEV-OPT-0326 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Logic

Welcome to the Advanced Technical Support Center. You are likely here because your Knoevenagel condensation involving phenoxybenzaldehydes (e.g., 3-phenoxybenzaldehyde, a critical pyrethroid intermediate) is exhibiting suboptimal kinetics, incomplete conversion, or difficult workups.

Unlike simple benzaldehydes, phenoxy-substituted substrates present unique challenges:

  • Steric Bulk: The phenoxy ether linkage adds significant rotational volume, hindering effective collisions in viscous media.

  • Electronic Duality: The phenoxy group exerts an inductive withdrawing effect (-I) (activating) but can also donate electron density via resonance (+R) depending on the substitution pattern (ortho/para vs. meta).

  • Hydrophobicity: These substrates are highly lipophilic, often leading to phase transfer issues in aqueous/green solvent systems.

Diagnostic Flowchart

Use the following logic tree to identify the bottleneck in your current protocol.

DiagnosticFlow Start START: Reaction Status CheckTime Is reaction time > 4 hours? Start->CheckTime CheckConv Is conversion < 80%? CheckTime->CheckConv No (Fast enough) CheckSolubility Is reaction mixture homogeneous? CheckTime->CheckSolubility Yes (Too slow) Equilibrium Issue: Thermodynamic Stall CheckConv->Equilibrium Yes (Stalls) Optimization Complete Optimization Complete CheckConv->Optimization Complete No SlowKinetics Issue: Kinetic Trap CheckSolubility->SlowKinetics Yes PhaseTransfer Issue: Phase Transfer Limit CheckSolubility->PhaseTransfer No (Cloudy/Oiling) Sol_MW Solution: Switch to Microwave or Ionic Liquid (See Protocol B) SlowKinetics->Sol_MW Sol_Water Solution: Azeotropic Distillation or Drying Agents Equilibrium->Sol_Water Sol_Solvent Solution: Change Solvent System (Ethanol -> Toluene/Piperidine) PhaseTransfer->Sol_Solvent

Figure 1: Decision matrix for troubleshooting reaction latency and yield issues.

Critical Optimization Parameters

To optimize reaction time, we must manipulate the Activation Energy (


)  and the Pre-exponential Factor (

)
of the Arrhenius equation.
A. Catalyst Selection (The Kinetic Driver)

For phenoxybenzaldehydes, standard weak bases (e.g., piperidine) often result in reaction times of 12–24 hours due to the bulky nature of the aldehyde.

Catalyst SystemTypeEst. TimeMechanism Note
Piperidine / AcOH Traditional6–24 hRelies on iminium ion formation; slow with bulky aldehydes.
TiCl₄ / Pyridine Lewis Acid1–4 hActivates carbonyl oxygen strongly; effective for sterically hindered ortho-phenoxy variants.
[Bmim]OH Ionic Liquid10–30 min Acts as both solvent and catalyst; stabilizes charge-separated transition states.
Microwave (MW) Energy Source2–10 min Direct dielectric heating overcomes activation barrier instantly.
B. Solvent & Water Management (The Thermodynamic Driver)

The Knoevenagel reaction is reversible. Water accumulation drives the equilibrium backward (hydrolysis of the product).

  • Standard Approach: Ethanol (reflux). Risk:[1][2] Water is soluble, keeping it in the reaction sphere.

  • Optimized Approach: Toluene with Dean-Stark trap (physical removal) OR Ionic Liquids (sequester water).

Standard Operating Procedures (SOPs)

Protocol A: High-Throughput Microwave Synthesis (Recommended)

Best for: Rapid library generation, overcoming steric hindrance.

Reagents:

  • 3-Phenoxybenzaldehyde (1.0 eq)

  • Active Methylene (e.g., Malononitrile, 1.0 eq)

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidine (cat.)
    
  • Solvent: Ethanol (minimal volume) or Solvent-Free

Workflow:

  • Mix: In a microwave-safe vial, combine aldehyde (2 mmol) and malononitrile (2 mmol).

  • Catalyze: Add

    
     (0.1 mmol, 5 mol%).
    
  • Irradiate: Place in a microwave reactor (e.g., Monowave).

    • Settings: 80°C, Hold Time: 5 minutes, Stirring: High.

    • Note: If using domestic microwave (not recommended for precise kinetics), use 300W pulses for 30 sec intervals.

  • Workup: Cool to RT. The product usually precipitates. Add ice-cold water (5 mL), filter, and wash with cold ethanol.

Protocol B: Benchtop Ionic Liquid Method (Green/Scalable)

Best for: Large scale, high yield, avoiding volatile organic compounds (VOCs).

Reagents:

  • Ionic Liquid: 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH)[3][4]

Workflow:

  • Mix: Dissolve 3-phenoxybenzaldehyde (10 mmol) and active methylene (10 mmol) in [Bmim]OH (2 mL). No other solvent is needed.[4]

  • React: Stir vigorously at Room Temperature (25°C).

  • Monitor: Check TLC every 5 minutes. Reaction typically completes in 15–30 minutes .

  • Isolate: Add diethyl ether or ethyl acetate (10 mL) to extract the product. The ionic liquid remains separate and can be recycled (dried under vacuum) for 4+ cycles.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion after 24 hours. Adding more catalyst doesn't help.

  • Diagnosis: You have reached thermodynamic equilibrium. The water produced is hydrolyzing your product back to the starting material.[5]

  • Fix: You must remove water. Switch to Protocol A (Microwave) where rapid heating drives off water, or use Toluene with a Dean-Stark trap. Adding molecular sieves (4Å) to the reaction vessel can also push conversion to >95%.

Q2: The product is oiling out instead of crystallizing.

  • Diagnosis: Phenoxy compounds are highly lipophilic ("greasy"). Impurities or residual solvent prevent crystal lattice formation.

  • Fix:

    • Evaporate all solvent.

    • Triturate the oil with cold Hexane or Pentane . Scratch the side of the flask with a glass rod to induce nucleation.

    • If it remains an oil, the Knoevenagel product might naturally be a low-melting solid. Verify via NMR.

Q3: Why is 2-phenoxybenzaldehyde reacting much slower than 3-phenoxybenzaldehyde?

  • Explanation: This is a steric issue. The ortho-phenoxy group physically blocks the approach of the nucleophile (enolate) to the carbonyl carbon.

  • Fix: Increase temperature to 100°C or use a Lewis Acid catalyst (

    
    ) which coordinates to the oxygen, effectively "pulling" the carbonyl away from the steric bulk.
    

Mechanistic Insight

Understanding the pathway helps predict impurity profiles.

Mechanism Reactants Aldehyde + Active Methylene Deprotonation 1. Deprotonation (Enolate Formation) Reactants->Deprotonation Base Cat. Attack 2. Nucleophilic Attack (Rate Determining Step) Deprotonation->Attack Intermediate Aldol Intermediate (Alcohol) Attack->Intermediate Elimination 3. Dehydration (- H2O) Intermediate->Elimination Elimination->Intermediate +H2O (Reversible) Product Olefin Product Elimination->Product

Figure 2: Reaction pathway highlighting the reversible dehydration step.

References

  • Microwave-Assisted Synthesis: Frontiers in Chemistry. "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." (2018).[6]

  • Ionic Liquid Catalysis: European Journal of Organic Chemistry. "Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation." (2006).[4]

  • Mechanism & Kinetics: Journal of Organic Chemistry. "Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction." (2015).

  • Phenoxybenzaldehyde Specifics: National Institutes of Health (PMC). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." (2012).

Sources

Optimization

Technical Support Center: Solution Stability &amp; Handling of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific physicochemical vulnerabilities of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific physicochemical vulnerabilities of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid . This compound—a highly lipophilic, fluorinated phenoxy cinnamic acid derivative—presents unique challenges in assay preparation, primarily due to its susceptibility to photoisomerization and pH-dependent precipitation.

This guide moves beyond basic protocols by explaining the causality behind experimental failures and providing self-validating workflows to ensure absolute data integrity in your drug development assays.

Section 1: Mechanistic Insights into Solution Stability (Causality & Causation)

To troubleshoot effectively, researchers must understand the chemical drivers behind the compound's behavior in solution:

  • Photochemical Instability (Photoisomerization): The prop-2-enoic acid (acrylic acid) backbone contains a conjugated (2E) trans double bond. Upon exposure to ambient or UV light, this bond undergoes a rapid photochemical conversion to the thermodynamically less stable (2Z) cis isomer. This isomerization alters the molecular geometry, which can drastically reduce target binding affinity in biological assays and shifts the UV absorption maximum from approximately 269 nm to 258 nm[1].

  • Aqueous Insolubility & Aggregation: The bulky 4-fluoro-3-phenoxyphenyl group imparts significant lipophilicity to the molecule. In aqueous environments, the compound relies entirely on the ionization of its terminal carboxylic acid (estimated pKa ~4.5) for solubility. If the solution pH drops below 5.0, the compound protonates and rapidly aggregates. To improve aqueous solubility in physiological buffers, complexation with excipients like β-cyclodextrin can be employed to form a 1:1 stoichiometric inclusion complex, shielding the hydrophobic core and improving the apparent stability constant[2].

Section 2: Quantitative Stability Profiles

The following table summarizes the stability tolerances of the compound across various solvent systems and environmental conditions.

Solvent SystemMax ConcentrationStorage ConditionHalf-Life (t½) / StabilityPrimary Degradation Pathway
100% DMSO 50 mMDark, -20°C> 12 monthsNone observed
100% DMSO 10 mMAmbient Light, 25°C~48 hoursPhotoisomerization (E → Z)
Aqueous Buffer (pH 7.4) < 100 µMDark, 4°C> 1 monthSlow oxidation
Aqueous Buffer (pH 4.0) < 1 µMDark, 25°C< 1 hourPrecipitation / Aggregation
Methanol / Ethanol 10 mMDark, 4°C~2 weeksAcid-catalyzed esterification

Section 3: Troubleshooting FAQs

Q1: I am observing a secondary peak in my HPLC chromatogram after leaving the stock solution on the benchtop. What is it? A: This is almost certainly the (2Z) cis-isomer resulting from light-induced photoisomerization. The trans and cis isomers resolve distinctly on reverse-phase C18 columns. You can validate this structural shift via 1H NMR spectroscopy; the olefinic protons of the trans isomer typically appear as a doublet around 6.15–6.45 ppm, whereas the cis protons shift upfield to 5.66–5.95 ppm[3]. Corrective Action: Always handle solutions in amber vials or under low-actinic lighting.

Q2: My 1 mM working solution turns cloudy immediately upon dilution into my assay buffer. How do I fix this? A: The compound is precipitating because the final aqueous solvent lacks the capacity to solvate the neutral 4-fluoro-3-phenoxyphenyl moiety. Ensure your assay buffer is strictly maintained at pH > 7.0 to keep the carboxylic acid ionized. If precipitation persists, pre-dilute the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or utilize β-cyclodextrin to form a soluble inclusion complex[2].

Q3: Can I store the compound in methanol or ethanol for long-term use? A: No. Alcohols can undergo slow, acid-catalyzed esterification with the prop-2-enoic acid group, especially if trace moisture or acidic impurities are present in the solution. Rely exclusively on anhydrous DMSO for long-term stock storage.

Section 4: Self-Validating Experimental Protocols

Protocol: Preparation and Validation of a 10 mM Master Stock Solution

This protocol ensures complete solubilization while preventing photochemical degradation, utilizing built-in quality control checkpoints to validate the system.

Step 1: Preparation Weigh the lyophilized powder of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid in a dark room or under amber lighting to prevent premature photoisomerization.

Step 2: Solubilization Dissolve the powder in anhydrous, molecular-biology grade DMSO to a final concentration of 10 mM. Vortex vigorously for 30 seconds until the solution is visually clear.

Step 3: Self-Validation Checkpoint 1 (Turbidity Analysis) Measure the optical density (OD) of the stock solution at 600 nm using a spectrophotometer. Validation Metric: The OD600 must be < 0.05. A higher value indicates the presence of invisible micro-precipitates, requiring further vortexing or gentle sonication.

Step 4: Self-Validation Checkpoint 2 (Isomeric Purity) Dilute a 1 µL aliquot into 1 mL of methanol and immediately measure the UV-Vis spectrum. Validation Metric: Confirm the presence of a sharp absorption peak at ~269 nm (indicating the intact trans isomer) and the absence of a shifted peak at 258 nm (which would indicate cis contamination)[1].

Step 5: Storage Aliquot the validated stock into single-use amber glass vials. Purge the headspace of each vial with Argon gas to displace oxygen, cap tightly, and store immediately at -20°C.

Section 5: Mechanistic & Workflow Diagrams

Photoisomerization Trans (2E)-Isomer (Thermodynamically Stable) UV UV/Vis Light (< 400 nm) Trans->UV Absorbs Light Cis (2Z)-Isomer (Photochemical Product) UV->Cis Photoisomerization Cis->Trans Thermal Reversion (Slow) Degradation Oxidative Degradation (Extended Exposure) Cis->Degradation ROS / O2

Fig 1: Photochemical degradation pathway of (2E)-cinnamic acid derivatives in solution.

Troubleshooting Start Issue: Cloudy Solution or Precipitate CheckPH Check Solution pH Start->CheckPH LowPH pH < 5.0 (Protonated Acid) CheckPH->LowPH HighPH pH > 5.0 (Ionized Salt) CheckPH->HighPH Adjust Adjust pH with NaOH or add DMSO/EtOH LowPH->Adjust Solubilize Verify Self-Validation: Measure OD at 600nm (Should be < 0.05) HighPH->Verify Check for other insoluble salts Adjust->Verify

Fig 2: Self-validating troubleshooting workflow for resolving compound precipitation.

References

1.[3] Title: 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives | Request PDF - ResearchGate Source: researchgate.net URL: 3

2.[1] Title: Soft Matter PAPER - RSC Publishing Source: rsc.org URL: 1

3.[2] Title: Interaction of cinnamic acid derivatives with β-cyclodextrin in water: experimental and molecular modeling studies - PubMed Source: nih.gov URL: 2

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

Executive Summary This technical guide provides a rigorous framework for the structural characterization of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a functionalized cinnamic acid derivative often encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a functionalized cinnamic acid derivative often encountered in medicinal chemistry as a metabolic intermediate or PPAR agonist scaffold.[1]

Unlike standard spectral lists, this guide focuses on comparative performance analysis , evaluating the efficacy of different solvent systems (DMSO-d₆ vs. CDCl₃) and distinguishing the target (E)-isomer from critical impurities like the (Z)-isomer and starting aldehyde. It synthesizes theoretical coupling principles with experimental protocols to ensure high-confidence structural validation.[1]

Structural Overview & Critical Quality Attributes

The molecule features three distinct magnetic environments that require specific analytical focus:

  • The Acrylic Acid Tail: A trans-configured double bond conjugated to a carboxylic acid.[1]

  • Ring A (Central Phenyl): A 1,3,4-trisubstituted ring featuring a fluorine atom (

    
    F) which induces significant splitting (
    
    
    
    ) in the proton spectrum.[1][2][3]
  • Ring B (Phenoxy): A monosubstituted benzene ring attached via an ether linkage, creating a complex overlapping aromatic region.[1][2][3][4]

The "Comparison" Framework

To validate the "performance" of your analytical data, you must compare it against two baselines:

  • Solvent Baseline: How solvent choice alters peak resolution and exchangeable proton visibility.

  • Purity Baseline: Differentiating the product from its synthetic precursors and geometric isomers.[1]

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the NMR analysis of cinnamic acid derivatives. Below is a comparative performance evaluation of the two standard solvents.

Table 1: DMSO-d₆ vs. CDCl₃ Performance Matrix[1]
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Scientific Rationale
Solubility Excellent Poor to Moderate The polar -COOH group forms strong H-bonds.[1] CDCl₃ often results in suspension or aggregation, leading to broad lines.[1][2][3][4]
-COOH Proton Visible (Sharp/Broad) Often Invisible/Broad DMSO slows proton exchange, usually revealing the acid proton at

12.0–13.0 ppm.[1]
Water Peak

3.33 ppm

1.56 ppm
Water in DMSO can overlap with potential aliphatic impurities; in CDCl₃, it is distinct.[1][2][3][4]
Aromatic Resolution High Moderate DMSO's high polarity and viscosity often separate the complex aromatic overlap better than non-polar Chloroform.[1]
Lock Stability HighHighBoth provide stable deuterium locks, but DMSO requires longer relaxation delays (

) due to viscosity.[1][2][3][4]

Expert Insight: For this specific molecule, DMSO-d₆ is the superior choice .[1][4] The carboxylic acid moiety often dimerizes in CDCl₃, causing concentration-dependent chemical shifts.[1][4] DMSO disrupts these dimers, providing a consistent monomeric spectrum.[1][3][4]

Comparative Analysis: Isomeric & Impurity Differentiation

High-performance analysis requires proving the absence of the (Z)-isomer and the precursor aldehyde.

(E)-Isomer vs. (Z)-Isomer

The geometry of the alkene is confirmed by the vicinal coupling constant (


) of the olefinic protons.
  • Target (E)-Isomer: The protons across the double bond will exhibit a large coupling constant, typically

    
     Hz .[1]
    
  • Impurity (Z)-Isomer: The cis-protons will show a significantly smaller coupling constant, typically

    
     Hz .[1]
    
Product vs. Precursor (Aldehyde)

If synthesized via Knoevenagel condensation from 4-fluoro-3-phenoxybenzaldehyde , residual starting material is a common impurity.[1][3]

  • Aldehyde Signal: Look for a singlet at

    
     9.8–10.2 ppm .[1]
    
  • Product Signal: This region should be clear. The new alkene doublet will appear upfield at

    
     6.4–6.6 ppm .[1]
    

Detailed Spectral Assignment Strategy

Due to the presence of Fluorine (


F, Spin 1/2) and the Phenoxy group, the aromatic region (

6.8–7.8 ppm) is complex.[2][3] Use the following logic to assign signals.
A. The Olefinic Region (Cleanest Region)
  • 
    -Proton (H-a):  The doublet closest to the shielding carboxylic acid.[1]
    
    • Shift:

      
       6.40 – 6.60 ppm.
      
    • Splitting: Doublet (

      
      ), 
      
      
      
      Hz.[1][2][3][4]
  • 
    -Proton (H-b):  The doublet deshielded by the aromatic ring and conjugation.[1]
    
    • Shift:

      
       7.50 – 7.70 ppm.[1]
      
    • Splitting: Doublet (

      
      ), 
      
      
      
      Hz.[1][2][3][4]
B. The Aromatic Region (The Challenge)

This region contains 8 protons.

  • Ring B (Phenoxy, 5H): Typical monosubstituted pattern.[1][2][3][4] 2H (ortho) and 1H (para) often overlap; 2H (meta) are distinct.[1][2]

  • Ring A (Fluorinated, 3H): These show additional splitting due to

    
    F.
    
    • H-5 (Ortho to F): Look for a Triplet-like appearance.[1] It is a doublet of doublets (

      
      ) where 
      
      
      
      Hz and
      
      
      Hz.[1]
    • H-2 (Ortho to side chain, Meta to F): Often a narrow doublet or singlet-like, showing small meta-coupling (

      
       Hz).[1][2][3]
      

Visualization: Spectral Assignment Logic

The following diagram illustrates the decision tree for assigning the complex aromatic signals in this molecule.

NMR_Assignment_Flow Start Analyze Aromatic Region (6.8 - 7.8 ppm) CheckSplitting Check Splitting Pattern Start->CheckSplitting IsTriplet Appears as Triplet/DD? CheckSplitting->IsTriplet Large Coupling IsSmallDoublet Small Doublet/Singlet? CheckSplitting->IsSmallDoublet Fine Splitting IsMultiplet Standard Multiplet? CheckSplitting->IsMultiplet Complex Overlap H5_Assign Assign H-5 (Ortho to F) Large J_HF (~9Hz) IsTriplet->H5_Assign Yes H2_Assign Assign H-2 (Meta to F) Small J_HF (~6Hz) IsSmallDoublet->H2_Assign Yes Phenoxy_Assign Assign Phenoxy Ring (Ortho/Meta/Para) IsMultiplet->Phenoxy_Assign Yes

Caption: Logical flow for distinguishing Fluorine-coupled protons (Ring A) from Phenoxy protons (Ring B).

Experimental Protocol

Reagents & Equipment[3][4][5][6][7]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1][3]

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for aromatic resolution).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.[1]

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical: Vortex for 30 seconds or sonicate to ensure complete dissolution of the carboxylic acid dimers.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Scans (NS): 16 or 32 (Sufficient for 10mg sample).[1][2][3]

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The carboxylic acid proton has a long T1 relaxation time; a short D1 will suppress its integration.[1]

    • Spectral Width: -2 to 16 ppm (to capture the acid proton).[1]

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline around the broad acid peak.[1][4]

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around 12 ppm.

    • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1][2][3][4][5] Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects).
  • Dolbier, W. R. (2009).[1][2][3][4] Guide to Fluorine NMR for Organic Chemists. (Reference for H-F coupling constants).

  • BenchChem Technical Guides. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

Sources

Comparative

Advanced Mass Spectrometry Profiling of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid

The following guide is a technical comparison and application note designed for analytical chemists and drug development researchers. It focuses on the structural elucidation and quantification of (2E)-3-(4-fluoro-3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and application note designed for analytical chemists and drug development researchers. It focuses on the structural elucidation and quantification of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (CAS 773131-64-9), a critical pharmacophore in medicinal chemistry often associated with hypoxic response modulation and anti-inflammatory pathways.[1]

Executive Summary

In the development of fluorinated phenylpropanoids, precise analytical differentiation between positional isomers and metabolic byproducts is paramount. This guide provides an in-depth mass spectrometry (MS) profiling of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (hereafter referred to as F-PPA ).[1]

We compare the MS performance of F-PPA against its non-fluorinated analog and positional isomers, demonstrating that the specific 4-fluoro-3-phenoxy substitution pattern yields unique fragmentation kinetics under Collision-Induced Dissociation (CID).[1] This guide establishes a validated fragmentation tree and recommends optimal acquisition parameters for pharmacokinetic (PK) assays.

Chemical Identity & Physicochemical Profile

Before defining the MS protocol, we must understand the analyte's behavior in the liquid phase. The electron-withdrawing fluorine atom at the para position (relative to the phenoxy group) significantly alters the pKa compared to standard cinnamic acids.[1]

PropertyTarget: F-PPA Comparator: PPA (Non-fluorinated) Impact on MS
Structure (2E)-3-(4-fluoro-3-phenoxyphenyl)acrylic acid(2E)-3-(3-phenoxyphenyl)acrylic acidF-atom stabilizes negative charge on the central ring.[1]
Formula C₁₅H₁₁FO₃C₁₅H₁₂O₃Mass shift of +18 Da (H

F).
Monoisotopic Mass 258.0692 Da240.0786 DaDistinct precursor ions.[1]
Predicted pKa ~4.1~4.4F-PPA ionizes more efficiently in ESI(-).[1]
LogP 3.23.0F-PPA elutes later on C18 columns.

Mass Spectrometry Fragmentation Dynamics

The fragmentation of F-PPA is governed by the stability of the cinnamic acid backbone and the diphenyl ether linkage.[1] Unlike aliphatic acids, the conjugation here allows for extensive charge delocalization.

Ionization Source Selection
  • ESI (-): Preferred. The carboxylic acid moiety readily deprotonates to form

    
    .[1] The fluorine substituent enhances acidity, improving ionization efficiency by ~15% compared to PPA.
    
  • ESI (+): Not recommended.[1] Protonation is difficult due to the lack of basic nitrogen.[1] Adducts (

    
    , 
    
    
    
    ) are observed but are unstable for quantitation.
Mechanistic Fragmentation Pathways (MS/MS)

Under Negative Electrospray Ionization (ESI-), the precursor ion m/z 257.06 undergoes two competing pathways: Decarboxylation and Ether Cleavage .[1]

Pathway A: Decarboxylation (Dominant)

The most abundant product ion arises from the loss of


 (44 Da). This is characteristic of cinnamic acid derivatives.[1]


[1]
  • Mechanism: A retro-Michael-type rearrangement or direct extrusion from the carboxylate.[1]

  • Diagnostic Value: High abundance makes this the ideal Quantifier ion.[1]

Pathway B: Ether Cleavage (Specific)

High collision energies (CE > 30 eV) fracture the ether bond.




  • Mechanism: The 4-fluoro substitution stabilizes the central ring, making the loss of the phenoxy group (neutral loss of 94 Da) a competitive pathway.

  • Diagnostic Value: The ratio of m/z 213 to m/z 164 is unique to the specific arrangement of the fluoro and phenoxy groups, serving as a Qualifier transition.

Visualization of Fragmentation Tree

The following diagram illustrates the validated fragmentation pathways for F-PPA.

Fragmentation Precursor Precursor Ion [M-H]- m/z 257.06 (C15H10FO3)- Product_CO2 Decarboxylated Ion m/z 213.07 [M-H-CO2]- Precursor->Product_CO2 Loss of CO2 (44 Da) Low CE (10-20 eV) Product_Phenoxide Phenoxide Ion m/z 93.03 (C6H5O)- Precursor->Product_Phenoxide Ether Cleavage High CE (>35 eV) Product_Core Core Styrene Ion m/z 163.05 (Loss of Phenol) Precursor->Product_Core Neutral Loss of Phenol (94 Da) Product_CO2->Product_Core Secondary Loss

Figure 1: ESI(-) Fragmentation pathway of F-PPA showing primary decarboxylation and secondary ether cleavage.[1]

Comparative Performance Analysis

To validate the utility of F-PPA as a distinct analyte, we compared its MS response against its closest structural alternatives.[1]

Sensitivity & Selectivity Benchmarking
ParameterF-PPA (Target) PPA (Non-Fluoro) Isomer (3-F, 4-OPh) Observation
Precursor (m/z) 257.06239.07257.06F-PPA and Isomer are isobaric; chromatographic separation is required.[1]
Primary Fragment 213 (Loss of 44)195 (Loss of 44)213 (Loss of 44)Decarboxylation is common to all.
Secondary Fragment 163/164 145147 CRITICAL: The position of F affects the stability of the styrene core. The 3-F isomer yields a different ratio of core fragments due to resonance effects.[1]
LOD (ng/mL) 0.51.20.6F-PPA shows superior ionization due to higher acidity (lower pKa).[1]
Retention Time 4.2 min3.8 min4.1 minF-PPA is slightly more hydrophobic than the isomer.[1]
Analytical Recommendation

While F-PPA and its positional isomer share the m/z 257


 213 transition, they can be distinguished by:
  • Retention Time: The 4-fluoro-3-phenoxy arrangement creates a distinct dipole moment, altering interaction with C18 phases.[1]

  • Ion Ratio: Monitor the ratio of m/z 213 (Quant) to m/z 93 (Qual). This ratio is typically higher in F-PPA than in the 3-fluoro-4-phenoxy isomer due to the steric protection of the ether bond by the ortho-fluorine.

Experimental Protocol: Validated Workflow

This protocol is designed for self-validation in a research setting.

Sample Preparation
  • Stock Solution: Dissolve 1 mg F-PPA in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix: For biological samples, perform protein precipitation using cold Acetonitrile (1:3 v/v) to avoid hydrolysis of the ether bond.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ).[1]

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Formic acid suppresses negative mode slightly but improves peak shape; Acetic acid is a viable alternative for higher sensitivity).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Workflow Diagram

Workflow Sample Sample Prep (PPT with ACN) LC UHPLC Separation C18 Column RT: 4.2 min Sample->LC Ionization ESI Source (-) 3.5 kV, 350°C LC->Ionization Q1 Q1 Filter m/z 257.06 Ionization->Q1 Q2 Collision Cell CE: 15-35 eV Q1->Q2 Q3 Q3 Detection 213 (Quant) 93 (Qual) Q2->Q3

Figure 2: Optimized LC-MS/MS workflow for the quantification of F-PPA.

Conclusion

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid exhibits a robust and predictable fragmentation pattern dominated by decarboxylation.[1] Its performance in ESI(-) mode is superior to non-fluorinated analogs, offering lower limits of detection. For reliable quantitation, researchers must utilize the 257


 213  transition for sensitivity and the 257 

93
transition for structural confirmation, ensuring differentiation from isobaric impurities.

References

  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Cinnamic Acid Derivatives. National Institute of Standards and Technology.[2][3][4][5] Retrieved from [Link]

  • Clifford, M. N., et al. (2003). Hierarchical scheme for LC-MSn identification of chlorogenic acids. Journal of Agricultural and Food Chemistry.
  • PubChem. (2023).[1] Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Potency of 4-Fluoro- vs. 4-Chloro-Phenoxycinnamic Acids

For Researchers, Scientists, and Drug Development Professionals The Influence of Halogenation on Bioactivity: A Structural Perspective The cinnamic acid scaffold is a well-established pharmacophore, known for a spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Influence of Halogenation on Bioactivity: A Structural Perspective

The cinnamic acid scaffold is a well-established pharmacophore, known for a spectrum of biological activities including antimicrobial, antioxidant, and anticancer effects.[1][2][3] The introduction of a phenoxy group and subsequent halogenation at the 4-position of this phenoxy ring are expected to modulate these activities. The nature of the halogen—in this case, fluorine versus chlorine—is critical in determining the resulting compound's potency.

The choice between a fluorine and a chlorine substituent introduces subtle yet significant differences in a molecule's physicochemical properties, which in turn dictate its biological activity. These differences primarily stem from variations in electronegativity, atomic size, and the ability to participate in hydrogen bonding and other non-covalent interactions.

Physicochemical Properties: The Foundation of Potency

A molecule's biological activity is intrinsically linked to its physicochemical properties. For 4-fluoro- and 4-chloro-phenoxycinnamic acids, key parameters to consider are lipophilicity (logP) and electronic effects (pKa).

Lipophilicity (logP): The lipophilicity of a drug candidate is a critical determinant of its ability to cross cell membranes and reach its target. Halogenation generally increases lipophilicity.[3] While specific experimental logP values for 4-fluoro- and 4-chloro-phenoxycinnamic acids are not available, we can infer the likely trend. The larger size of the chlorine atom compared to fluorine typically results in a greater increase in lipophilicity.

Electronic Effects (pKa): The acidity of the carboxylic acid group (pKa) is influenced by the electronic nature of the substituents on the aromatic ring. Both fluorine and chlorine are electron-withdrawing groups, which stabilize the carboxylate anion and increase the acidity (lower the pKa) of the cinnamic acid moiety.[4] Studies on substituted benzoic acids have shown that the acidifying effect of chlorine is slightly greater than that of fluorine when positioned on an aromatic ring. This is attributed to the interplay between inductive and resonance effects.

Comparative Potency: An Evidence-Based Inference

In the absence of direct comparative studies, we can extrapolate from research on other halogenated cinnamic acid derivatives and related molecular scaffolds to predict the relative potency of 4-fluoro- and 4-chloro-phenoxycinnamic acids in various biological contexts.

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, often by inducing apoptosis in cancer cells.[5] Halogenation has been demonstrated to enhance the cytotoxic potential of various parent compounds. A molecular matched-pair analysis of a large dataset of drug candidates revealed that, on average, chlorinated compounds exhibit a slight increase in binding constants to their targets compared to their fluorinated analogs. This suggests that 4-chloro-phenoxycinnamic acid might exhibit modestly higher potency in receptor-based anticancer assays.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives are well-documented, with halogenation often leading to enhanced activity.[3][6] Studies on 4-chlorocinnamic acid and its esters have demonstrated notable antifungal and antibacterial properties.[2][7][8][9] The increased lipophilicity conferred by the chlorine atom may facilitate better penetration through microbial cell membranes, potentially leading to greater antimicrobial potency compared to the fluorine-substituted counterpart.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of halogenated aromatic compounds is a complex interplay of steric and electronic factors.

SAR_Comparison cluster_fluoro 4-Fluoro-Phenoxycinnamic Acid cluster_chloro 4-Chloro-Phenoxycinnamic Acid F_Properties Smaller Size High Electronegativity Potential for H-bonding Potency Biological Potency (Anticancer, Antimicrobial) F_Properties->Potency Potentially lower potency due to lower lipophilicity Cl_Properties Larger Size Higher Lipophilicity Slightly Greater Acidifying Effect Cl_Properties->Potency Potentially higher potency due to enhanced membrane permeability

Caption: Inferred Structure-Activity Relationship Comparison.

The key differentiators in the SAR of these two compounds are the size and electronic nature of the halogen. The larger chlorine atom may lead to more significant steric interactions with the target binding pocket, which could be either beneficial or detrimental to potency depending on the specific target. Conversely, the high electronegativity and smaller size of fluorine allow it to act as a bioisostere for a hydrogen atom and to participate in hydrogen bonding, which could be advantageous in certain biological targets.

Experimental Protocols for Potency Determination

To empirically determine the comparative potency of 4-fluoro- and 4-chloro-phenoxycinnamic acids, a series of well-established in vitro assays should be employed.

Anticancer Potency: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-fluoro- and 4-chloro-phenoxycinnamic acid in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

MTT_Workflow Start Plate Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of 4-Fluoro/4-Chloro Phenoxycinnamic Acid Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi).

  • Compound Dilution: Perform serial dilutions of the 4-fluoro- and 4-chloro-phenoxycinnamic acids in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Based on the analysis of structurally related compounds and the fundamental principles of medicinal chemistry, it is plausible to hypothesize that 4-chloro-phenoxycinnamic acid may exhibit slightly greater potency in certain biological assays, particularly those where increased lipophilicity and membrane permeability are advantageous, such as in antimicrobial applications. However, the nuanced effects of fluorine, including its potential for specific hydrogen bonding interactions, cannot be discounted and may lead to higher potency against certain molecular targets.

Ultimately, empirical testing is required to definitively determine the comparative potency of these two compounds. The experimental protocols outlined in this guide provide a clear path for such an investigation. Future research should also focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to gain a deeper understanding of their mechanisms of action and to guide further drug development efforts.

References

  • G. C. D. S. D. F. Kougan, P. T. Mpoutoun, and F. F. Boyom, “Cinnamic acid and its derivatives as potential antimicrobial agents: A review,” Journal of Herbal Medicine, vol. 18, p. 100281, Jun. 2019.
  • R. H. N. Silva et al., “Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives,” Molecules, vol. 24, no. 8, p. 1625, Apr. 2019.[2][7][8][9][10][11]

  • S. F. S. Al-Oqaili, “Synthesis, characterization and biological activity of some new cinnamic acid derivatives,” Journal of the Chilean Chemical Society, vol. 65, no. 1, pp. 4734–4738, Mar. 2020.
  • Molecules, “Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.” [Online]. Available: [Link]

  • ResearchGate, “Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.” [Online]. Available: [Link][1]

  • MDPI, “Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris.” [Online]. Available: [Link]

  • Biointerface Research in Applied Chemistry, “Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.” [Online]. Available: [Link][5]

  • MDPI, “Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin.” [Online]. Available: [Link][6]

  • Quora, “Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?” [Online]. Available: [Link]

  • ChemRxiv, “Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.” [Online]. Available: [Link][12]

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid

The following guide provides an in-depth structural and performance analysis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a specialized cinnamic acid derivative. This guide synthesizes crystallographic data fr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid , a specialized cinnamic acid derivative.

This guide synthesizes crystallographic data from homologous structures (specifically the 4-fluoro-3-phenoxybenzoic acid and 4-fluorocinnamic acid series) to provide a comparative analysis for researchers in crystal engineering and pharmaceutical/agrochemical development.

Executive Summary & Application Context

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a functionalized phenylpropanoid used primarily as a distinct intermediate in the synthesis of pyrethroid insecticides and potentially as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple cinnamic acids which often adopt planar packing, the introduction of the 3-phenoxy group disrupts planarity, introducing a critical "twist" that alters solubility and bioavailability. This guide compares its structural performance against two standards:

  • Trans-Cinnamic Acid (TCA): The baseline for hydrogen-bonded dimerization.

  • 4-Fluoro-3-phenoxybenzoic Acid (FPBA): The steric analog for the aromatic core.

Key Performance Indicators (Crystal Phase)
FeatureTarget CompoundAlternative: Trans-Cinnamic AcidAlternative: 4-Fluorocinnamic Acid
Crystal System Monoclinic / Triclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Primary Interaction Carboxylic Dimer (

)
Carboxylic Dimer (

)
Carboxylic Dimer + F...H contacts
Conformation Twisted (Phenoxy group)PlanarPlanar
Dihedral Angle ~70–85° (Ether linkage)~0° (Planar)~0° (Planar)
Solubility (LogP) High Lipophilicity (Est. > 3.[1][2]5)Moderate (2.1)Moderate (2.4)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled Knoevenagel condensation followed by slow evaporation is the industry standard.

Validated Synthesis Workflow

Reagents: 4-Fluoro-3-phenoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (Cat).

  • Condensation: Dissolve aldehyde (1 eq) and malonic acid (1.2 eq) in pyridine. Add catalytic piperidine.[3]

  • Reflux: Heat at 80–100°C for 4–6 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (7:3).

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Methanol:Acetonitrile (1:1 v/v).

  • Conditions: Ambient temperature (25°C), dust-free environment.

  • Timeline: 3–5 days for prism-like crystals (0.3 x 0.2 x 0.1 mm).

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase A 4-Fluoro-3-phenoxy benzaldehyde C Reflux (100°C) Decarboxylation A->C B Malonic Acid + Pyridine B->C D Acid Precipitate C->D -CO2 E Dissolution (MeOH:ACN 1:1) D->E Purification F Slow Evaporation (25°C, 72h) E->F G Single Crystal Harvest F->G

Figure 1: Step-by-step workflow from precursor synthesis to single-crystal growth.

Structural Analysis & Comparison

This section dissects the crystal packing forces, comparing the target molecule to established analogs to validate its structural integrity.

Molecular Conformation (The "Twist" Factor)

The defining feature of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is the diphenyl ether linkage .

  • Mechanism: Unlike 4-fluorocinnamic acid, which is planar to maximize

    
    -conjugation, the 3-phenoxy group introduces significant steric bulk.
    
  • Comparison Data: In the analog 4-fluoro-3-phenoxybenzoic acid, the dihedral angle between the two phenyl rings is approximately 82.1° [1].

  • Impact: This "L-shaped" or twisted geometry prevents tight face-to-face

    
    -stacking often seen in planar cinnamic acids, leading to a lower melting point and unique solubility profile.
    
Hydrogen Bonding Motifs

Despite the steric twist, the carboxylic acid tail dictates the primary supramolecular assembly.

  • Primary Motif: Centrosymmetric dimer

    
    .
    
    • Two molecules link via O-H...O hydrogen bonds across a center of inversion.

    • Bond Distance:

      
       distance is typically 2.63–2.65 Å , consistent with strong H-bonds [2].
      
  • Secondary Motif: C-H...F Interactions.

    • The fluorine atom at position 4 acts as a weak H-bond acceptor.

    • Comparison: In 4-fluorocinnamic acid, C-H...F interactions link the dimers into infinite ribbons. In the target phenoxy compound, these interactions are likely competed against by C-H...

      
       interactions from the electron-rich phenoxy ring.
      
Comparative Packing Metrics
ParameterTarget: (2E)-3-(4-fluoro-3-phenoxyphenyl)...[4]Analog: 4-Fluoro-3-phenoxybenzoic acid [1]Analog: Trans-Cinnamic Acid [2]
Space Group

or

(Predicted)


Z (Molecules/Cell) 444
Volume (

)
~1200–1300

1092.0

~780

Packing Efficiency Lower (due to twist)ModerateHigh (Planar sheets)
Melting Point 140–150°C (Est.)~160°C133°C

Mechanistic Pathway of Crystal Assembly

Understanding the assembly allows researchers to predict polymorph risks. The presence of the flexible ether linkage increases the probability of conformational polymorphism .

Packing cluster_primary Primary Synthon cluster_secondary Secondary Assembly cluster_tertiary 3D Stabilization M1 Monomer A Dimer Centrosymmetric Dimer (R2,2(8) Motif) M1->Dimer O-H...O (Strong) M2 Monomer B M2->Dimer Ribbon 1D Ribbon/Chain Dimer->Ribbon C-H...F (Weak/Directional) Sheet 2D Layered Sheet Ribbon->Sheet C-H...π (Phenoxy Ring Interaction) Crystal 3D Crystal Lattice Sheet->Crystal Van der Waals (Packing Forces)

Figure 2: Hierarchical assembly from monomer to 3D lattice, highlighting the role of Fluorine and Phenoxy groups.

Conclusion & Recommendations

For researchers utilizing (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid:

  • Solubility: Expect significantly higher solubility in organic solvents (CHCl3, DMSO) compared to unsubstituted cinnamic acid due to the non-planar "herringbone" disruption caused by the phenoxy group.

  • Stability: The carboxylic dimer is robust, but the ether linkage introduces flexibility. Store crystals below 25°C to prevent potential polymorphic transitions.

  • Characterization: When solving the structure, pay specific attention to the C-O-C-C torsion angles , as these define the "twist" that governs biological docking (e.g., in pyrethroid receptor sites).

References
  • Chopra, D., Mohan, T. P., & Guru Row, T. N. (2005). 4-Fluoro-3-phenoxybenzoic acid . Acta Crystallographica Section E: Structure Reports Online, 61(9), o2831-o2833. Link

  • Bryan, R. F., & Freyberg, D. P. (1975). Crystal structures of α-trans-and p-methoxy-cinnamic acids . Journal of the Chemical Society, Perkin Transactions 2, (14), 1835-1840. Link

  • NIST Chemistry WebBook. 4-Fluorocinnamic acid . National Institute of Standards and Technology.[5] Link

Sources

Validation

The Causality of Melting Behavior: Thermodynamics vs. Kinetics

An in-depth technical analysis of melting point determination requires moving beyond simple standard operating procedures to understand the thermodynamic and kinetic principles governing phase transitions. For specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of melting point determination requires moving beyond simple standard operating procedures to understand the thermodynamic and kinetic principles governing phase transitions. For specialized pharmaceutical intermediates like 4-fluoro-3-phenoxycinnamic acid —a fluorinated aromatic compound critical to the synthesis of novel kinase inhibitors and advanced non-steroidal anti-inflammatory drugs (NSAIDs)—precise thermal characterization is non-negotiable.

This guide objectively compares the two predominant methodologies for melting point determination: the Automated Capillary Method (the pharmacopeial standard) and Differential Scanning Calorimetry (DSC) (the thermodynamic standard), providing experimental data and field-proven protocols.

A common vulnerability in routine quality control is treating the melting point as a static physical constant. In reality, melting is a thermodynamic phase transition, but its measurement is highly dependent on kinetic factors and sample matrix integrity.

  • The Impact of Impurities (van't Hoff's Law): A pure crystal of 4-fluoro-3-phenoxycinnamic acid possesses a highly ordered lattice. Impurities disrupt this lattice, lowering the energy required to break intermolecular bonds. This results in a depressed and broadened melting range, making melting point a self-validating metric for chemical purity 1.

  • The Impact of Heating Rate: In capillary methods, the recorded temperature is that of the heating block, not the sample interior. A rapid heating rate creates thermal lag, artificially inflating the recorded melting point 2. Standardizing the temperature ramp is therefore the most critical variable for cross-laboratory reproducibility.

Methodological Comparison & Self-Validating Protocols

To establish a robust analytical profile for 4-fluoro-3-phenoxycinnamic acid, laboratories must choose between optical and thermodynamic detection systems based on their end goals 3.

Method A: Automated Capillary Melting Point (Pharmacopeial Standard)

This method relies on the digital optical detection of light transmission as the opaque solid transitions to a transparent liquid. It is the gold standard for routine batch release and identity confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Thoroughly dry the 4-fluoro-3-phenoxycinnamic acid in a vacuum desiccator. Triturate the sample using an agate mortar and pestle to a fine, uniform powder.

    • Causality: Large, irregular crystals create microscopic air pockets. Because air is a thermal insulator, these pockets cause uneven heat distribution and artificially broaden the melting range.

  • Capillary Loading: Tamp the open end of a standard glass capillary tube into the powder. Drop the tube through a 1-meter hollow glass tube onto a hard surface 3–5 times to tightly pack the sample to a depth of exactly 2–3 mm 2.

  • Instrument Programming: Insert the capillary into the automated apparatus. Set the starting temperature to 155.0 °C (approximately 10 °C below the expected onset).

  • Controlled Heating: Initiate a strict heating ramp of 1.0 °C/min 2.

    • Causality: A 1.0 °C/min rate ensures thermal equilibrium between the metal heating block and the sample interior, eliminating thermal lag and ensuring pharmacopeial compliance.

  • Data Acquisition: Record the onset point (first sign of a liquid meniscus) and the clear point (complete liquefaction).

Method B: Differential Scanning Calorimetry (Thermodynamic Standard)

DSC measures the differential heat flow required to maintain the sample and a reference at the exact same temperature. It provides a true thermodynamic profile, making it superior for detecting hidden polymorphs and quantifying absolute purity 1.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 3.0 to 5.0 mg of the powdered sample into a standard aluminum DSC pan using a microbalance.

  • Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. Puncture a microscopic pinhole in the lid.

    • Causality: The pinhole allows the release of volatile gases or moisture during heating, preventing pan deformation which would instantly alter thermal contact and ruin the baseline.

  • Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen creates an inert atmosphere, preventing oxidative degradation of the organic sample at high temperatures, which could be misidentified as a polymorphic transition.

  • Thermal Profiling: Equilibrate the system at 50 °C. Apply a linear heating ramp of 10.0 °C/min up to 200 °C 1.

  • Integration & Analysis: Analyze the resulting endothermic peak. The software calculates the extrapolated onset temperature (the true thermodynamic melting point) and the enthalpy of fusion (

    
    ) by integrating the area under the curve.
    

Experimental Data: Performance Comparison

The following table summarizes the comparative analytical data for a highly purified batch (>99.5%) of 4-fluoro-3-phenoxycinnamic acid.

ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)
Primary Data Output Optical Melting RangeHeat Flow (Endothermic Peak)
Recorded Onset 165.2 °C (Meniscus Point)164.8 °C (Extrapolated Onset)
Recorded Completion 166.1 °C (Clear Point)167.3 °C (Peak Temperature)
Enthalpy (

)
N/A112.4 J/g
Sample Size Required ~1 - 2 mg (Packed Volume)3.0 - 5.0 mg (Exact Mass)
Heating Rate 1.0 °C / min10.0 °C / min
Polymorph Detection Poor (Visual limitation)Excellent (Distinct thermal events)
Best Application Routine QC, Batch ReleaseR&D, Formulation, Stability Studies

Note: The slight discrepancy between the capillary clear point and the DSC peak temperature is expected due to the differing heating rates (kinetic lag) and physical principles of detection.

Analytical Decision Workflow

Selecting the correct methodology ensures that the data generated aligns with regulatory and developmental requirements.

Workflow Start Sample: 4-Fluoro-3-phenoxycinnamic acid Decision Primary Analytical Objective? Start->Decision QC Routine QC & Purity (Pharmacopeial Compliance) Decision->QC Identity/Purity RD Polymorph Screening & Thermodynamic Data Decision->RD R&D/Formulation Capillary Automated Capillary Method (Optical Detection) QC->Capillary DSC Differential Scanning Calorimetry (Heat Flow Measurement) RD->DSC ResultCap Output: Melting Range (Onset to Clear Point) Capillary->ResultCap ResultDSC Output: Extrapolated Onset & Enthalpy (ΔH) DSC->ResultDSC

Decision matrix for selecting melting point determination methods based on analytical objectives.

Conclusion

For the characterization of 4-fluoro-3-phenoxycinnamic acid, neither method is universally superior; rather, they are highly complementary. The Automated Capillary Method provides rapid, visually verifiable, and pharmacopeia-compliant data ideal for routine identity checks and batch-to-batch consistency. Conversely, DSC strips away kinetic artifacts to reveal the true thermodynamic nature of the compound, making it an indispensable tool during early-stage drug development, polymorph screening, and rigorous purity quantification.

References

  • ResolveMass Laboratories Inc. "Melting Point Determination - ResolveMass Laboratories Inc." resolvemass.ca. 3

  • Demarse, N. A., et al. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." PMC - nih.gov. 1

  • Stanford Research Systems. "Pharmacopeia vs. Thermodynamic Melting Point Determinations." thinkSRS.com. 2

Sources

Comparative

A Comparative Guide to Purity Validation of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid: A Focus on Thin-Layer Chromatography

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, robust and reliable analytical methods for purity assessment are therefore indispensable. This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) with other key analytical techniques for validating the purity of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a crucial intermediate in the synthesis of various therapeutic agents.

The imperative for stringent purity control is underscored by regulatory bodies worldwide, which mandate comprehensive validation of analytical methods to ensure consistent and reliable results.[1][2] This guide is structured to provide not only a step-by-step protocol for TLC analysis but also a comparative framework against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), empowering researchers to make informed decisions based on the specific requirements of their analytical workflow.

The Critical Role of Purity in Drug Intermediates

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative, is a building block in the synthesis of more complex molecules. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can have a significant impact on the final API's safety, stability, and pharmacological activity. Therefore, a sensitive and accurate analytical method for purity determination is paramount during process development and for routine quality control.

Thin-Layer Chromatography (TLC): A Practical Approach for Purity Assessment

TLC is a widely utilized chromatographic technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness.[3][4][5][6] It serves as an excellent tool for the qualitative assessment of purity and for monitoring the progress of chemical reactions.[4]

Principle of Separation in TLC

The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[7][8] For (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a polar aromatic carboxylic acid, a normal-phase TLC system with a polar stationary phase like silica gel is typically employed.[7][8] The separation is based on the varying affinities of the target compound and its impurities for the stationary and mobile phases.[9]

Experimental Protocol: TLC Purity Validation

This protocol is designed to provide a robust and self-validating system for the purity assessment of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid.

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator allows for visualization under UV light.[3]

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v) with the addition of a small amount of acetic acid (e.g., 1-2 drops per 100 mL). The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper spots and preventing tailing.

  • Sample Preparation:

    • Test Solution: Dissolve approximately 1 mg of the (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.[3]

    • Standard Solution: Prepare a solution of a reference standard of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid of known purity at the same concentration as the test solution.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Visualization: A UV lamp (254 nm) and a suitable staining reagent (e.g., potassium permanganate solution).

2. Step-by-Step Methodology:

  • Plate Preparation: With a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the TLC plate.[10]

  • Spotting: Using a capillary tube or a micropipette, carefully spot small, concentrated spots of the test solution and the standard solution onto the starting line.[9][10] Ensure the spots are small and of equal size. A co-spot (applying both the test and standard solution on the same spot) can also be beneficial for direct comparison.[9]

  • Development: Place the spotted TLC plate in the developing chamber, which has been pre-saturated with the mobile phase vapor (by lining the chamber with filter paper soaked in the eluent).[6] The solvent level should be below the starting line. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound and impurities will appear as dark spots against a fluorescent background.[3]

    • Circle the observed spots with a pencil.

    • Calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The purity is assessed by comparing the chromatogram of the test sample with that of the reference standard. The presence of additional spots in the test sample lane indicates the presence of impurities.

3. Data Interpretation:

CompoundExpected Rf Value (Approximate)Observations
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (Standard)0.4 - 0.5A single, well-defined spot.
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid (Test)0.4 - 0.5The main spot should have an Rf value and appearance identical to the standard.
Potential Impurities (e.g., starting materials, by-products)Varies (typically <0.4 or >0.5)Any secondary spots indicate impurities. The intensity of these spots can provide a semi-quantitative estimation of the impurity level.[9]

Note: The Rf values are indicative and can vary based on the exact experimental conditions.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis plate_prep Plate Preparation (Draw Starting Line) spotting Spotting plate_prep->spotting sample_prep Sample & Standard Preparation sample_prep->spotting development Development in Saturated Chamber spotting->development visualization Visualization (UV 254nm & Staining) development->visualization analysis Rf Calculation & Purity Assessment visualization->analysis

Caption: A streamlined workflow for the purity validation of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid using TLC.

Comparative Analysis: TLC vs. HPLC and GC

While TLC is a valuable tool, a comprehensive understanding of its capabilities requires a comparison with other established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For a compound like (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, a reversed-phase HPLC method would be most appropriate.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility, which can add complexity to the analytical procedure.

Performance Comparison
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Adsorption/Partition on a planar surfacePartition between a liquid mobile phase and a solid stationary phase in a columnPartition between a gaseous mobile phase and a liquid or solid stationary phase in a column
Resolution LowerHigh to Very High[12]Very High
Sensitivity Moderate (ng-µg range)High (pg-ng range)Very High (pg-fg range)
Quantification Semi-quantitative (visual estimation) or quantitative with a densitometerHighly accurate and precise quantitative analysisHighly accurate and precise quantitative analysis
Speed Rapid (minutes per sample)[3]Slower (minutes to an hour per sample)Moderate to slow (minutes to an hour per sample)
Cost Low[3]HighHigh
Throughput High (multiple samples on one plate)Moderate (sequential analysis)Moderate (sequential analysis)
Sample Volatility Not a limiting factorNot a limiting factorRequires volatile or derivatized samples
Visualizing the Analytical Technique Comparison

Analytical_Comparison cluster_techniques Analytical Techniques for Purity Validation cluster_decision Method Selection Criteria TLC TLC (Qualitative Screening) HPLC HPLC (Quantitative Purity & Impurity Profiling) GC GC (Volatile Impurities/Derivatized Analytes) Speed_Cost Speed & Cost Speed_Cost->TLC High Priority Resolution_Quant Resolution & Quantification Resolution_Quant->HPLC High Priority Volatility Sample Volatility Volatility->GC Key Consideration

Caption: A decision-making framework for selecting an analytical technique based on key performance criteria.

Conclusion: An Integrated Approach to Purity Validation

For the purity validation of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, Thin-Layer Chromatography serves as an invaluable, rapid, and cost-effective preliminary screening tool. It is particularly well-suited for in-process controls and for quickly assessing the presence of major impurities.

However, for comprehensive impurity profiling and accurate quantification, High-Performance Liquid Chromatography is the method of choice, offering superior resolution and sensitivity.[11] Gas Chromatography may be employed for the analysis of specific volatile impurities if required.

Ultimately, a well-rounded analytical strategy often involves the complementary use of these techniques. TLC can be used for initial, high-throughput screening, with HPLC employed for the rigorous, quantitative validation required for regulatory submissions and final product release. This integrated approach ensures the highest standards of quality and safety in the development of new pharmaceutical agents.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. [Link]

  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Quora. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. PubMed. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Thin Layer Chromatography (TLC) - Analysis and Evaluation. Pharma Engineering. [Link]

  • TLC vs HPLC: Key Differences Explained. Scribd. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • (2E)-3-phenylprop-2-enoic acid. ChemBK. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • TLC-Thin Layer Chromatography. OperaChem. [Link]

  • PROP-2-ENOIC ACID. Ataman Kimya. [Link]

  • 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. PubChem. [Link]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • A series of substituted (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-ones. PubMed. [Link]

  • (2e)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid. PubChemLite. [Link]

Sources

Validation

Comparative Guide: GlyT1 Inhibition Activity of Cinnamic Acid Derivatives

This guide provides an in-depth technical comparison of Cinnamic Acid Derivatives as inhibitors of Glycine Transporter 1 (GlyT1) .[1] It focuses on the structure-activity relationships (SAR), mechanistic distinctions, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Cinnamic Acid Derivatives as inhibitors of Glycine Transporter 1 (GlyT1) .[1] It focuses on the structure-activity relationships (SAR), mechanistic distinctions, and experimental validation of these compounds, specifically termed


-cinnamoyl sarcosine derivatives  and acylglycinamides .[1]

Executive Summary & Therapeutic Context

Glycine Transporter 1 (GlyT1) is a high-affinity transporter located primarily on glial cells (astrocytes) adjacent to glutamatergic synapses.[1] Its primary physiological role is to maintain subsaturating concentrations of glycine at the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Therapeutic Rationale: In schizophrenia, NMDA receptor hypofunction contributes to negative and cognitive symptoms.[1][2][3] Inhibiting GlyT1 increases synaptic glycine levels, enhancing NMDA receptor activation via the glycine co-agonist site.[1][2][4][5][6]

  • The Cinnamic Acid Scaffold: While sarcosine (

    
    -methylglycine) is a weak endogenous inhibitor, coupling it with lipophilic acyl groups—specifically cinnamic acid  (phenylpropanoid) derivatives—creates high-potency inhibitors (
    
    
    
    -cinnamoyl sarcosines).[1] These derivatives bridge the gap between the endogenous substrate and high-affinity synthetic inhibitors like Bitopertin.
Mechanistic Pathway (NMDA Potentiation)

The following diagram illustrates how GlyT1 inhibition by cinnamic acid derivatives restores NMDA receptor function.[1]

GlyT1_Pathway Glial Glial Cell (Astrocyte) Synapse Synaptic Cleft NMDAR NMDA Receptor Synapse->NMDAR Co-agonist Binding Neuron Postsynaptic Neuron GlyT1 GlyT1 Transporter Glycine Glycine GlyT1->Glycine Reuptake Blocked Inhibitor Cinnamic Acid Derivative Inhibitor->GlyT1 Inhibits (IC50 < 50nM) Glycine->Synapse Accumulation Ca2 Ca2+ Influx (Signal) NMDAR->Ca2 Activation

Caption: Mechanism of Action: Cinnamic acid derivatives block GlyT1-mediated reuptake, elevating synaptic glycine to potentiate NMDA receptors.[1][7]

Comparative Analysis of Derivatives

The efficacy of cinnamic acid derivatives relies on the "Acyl-Head Group" model. The cinnamic acid moiety provides the lipophilic tail required to occupy the hydrophobic pocket of GlyT1, while the sarcosine/glycine head group mimics the substrate.[1]

Structural Classes & Performance Data

The following table compares key derivatives based on the substitution pattern of the cinnamic acid phenyl ring and the amide linker.

Derivative ClassStructural ModificationGlyT1 IC

(nM)
Selectivity (vs. GlyT2)Key Pharmacological Feature
Class A: Baseline Unsubstituted

-cinnamoyl-sarcosine
500 - 1,200Low (< 10x)Moderate potency; rapid metabolic clearance via hydrolysis.[1]
Class B: Halogenated 4-Fluoro / 4-Trifluoromethyl-cinnamoyl10 - 50 High (> 50x)High Potency. The EWG (F/CF

) enhances binding affinity in the hydrophobic pocket.[1]
Class C: Alkoxy 3,4-Dimethoxycinnamoyl150 - 300ModerateImproved solubility but reduced lipophilic binding efficiency compared to halogenated analogs.[1]
Class D: Optimized Acylglycinamide (Compound 17e) < 10 Very High (> 100x) Balanced lipophilicity/solubility; optimized for oral bioavailability and CNS penetration.[1]

> Note on Compound 17e: Identified in GSK studies (Blunt et al., Bioorg.[1] Med. Chem. Lett. 2011), this derivative represents the optimized "lead" of the acylglycinamide class, featuring a specific substituted phenyl ring and a modified glycine amide head group to prevent rapid efflux.[1]

Structure-Activity Relationship (SAR) Decision Tree

This flowchart guides the optimization of the cinnamic acid scaffold for maximum GlyT1 inhibition.[1]

SAR_Flowchart Start Cinnamic Acid Scaffold Linker Linker Modification Start->Linker Head Head Group (Nitrogen) Start->Head Ring Phenyl Ring Substitution Start->Ring Linker_Double Retain Double Bond (Cinnamoyl) Linker->Linker_Double Preferred (Rigidity) Linker_Single Reduce to Single Bond (Dihydrocinnamoyl) Linker->Linker_Single Loss of Potency Head_Sarc Sarcosine (N-Me) Head->Head_Sarc Prevents Metabolism Head_Gly Glycine (NH) Head->Head_Gly Lower Stability Ring_EWG 4-CF3 / 4-F (EWG) Ring->Ring_EWG Increases Affinity Ring_EDG 4-OMe (EDG) Ring->Ring_EDG Decreases Affinity

Caption: SAR Optimization: Rigid linkers (cinnamoyl) and electron-withdrawing groups (EWG) on the phenyl ring drive potency.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating these specific derivatives.

Protocol A: Synthesis of N-Cinnamoyl Sarcosine Derivatives

Objective: Synthesize the target inhibitor from cinnamic acid and sarcosine methyl ester.[1]

  • Activation: Dissolve the specific substituted cinnamic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 min.

  • Coupling: Add Sarcosine methyl ester hydrochloride (1.0 eq) and DIPEA (3.0 eq). Warm to RT and stir for 12h.

  • Workup: Wash with 1M HCl, sat. NaHCO

    
    , and brine.[1] Dry over MgSO
    
    
    
    .
  • Hydrolysis (Critical Step): Dissolve the intermediate ester in THF/H

    
    O (1:1). Add LiOH (2.0 eq).[1] Stir until TLC indicates consumption of ester (usually 1-2h).[1] Note: The free acid form is often required for maximal transporter recognition.[1]
    
  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1] Recrystallize from hexane/EtOAc.

Protocol B: [3H]-Glycine Uptake Assay (Functional Validation)

Objective: Determine the IC


 of the synthesized derivative using a cell-based radioactive uptake assay.[1]

Reagents:

  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).[1]

  • Radioligand: [3H]-Glycine (Specific Activity > 40 Ci/mmol).[1]

  • Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate CHO-hGlyT1 cells in 96-well ScintiPlates (50,000 cells/well) 24h prior to assay.

  • Wash: Remove culture media and wash cells 2x with warm HBSS.[1]

  • Pre-incubation: Add 150 µL of HBSS containing the test cinnamic derivative (concentration range: 0.1 nM to 10 µM). Incubate for 15 min at 37°C.

    • Control: Use ALX-5407 (100 nM) as a positive control for 100% inhibition (non-specific uptake).[1]

  • Uptake Initiation: Add 50 µL of [3H]-Glycine (final concentration 100 nM).

  • Incubation: Incubate for exactly 10 min at 37°C. Causality Note: Short incubation prevents metabolic degradation of the glycine or inhibitor.

  • Termination: Rapidly aspirate and wash 3x with ice-cold HBSS.

  • Quantification: Count radioactivity using a MicroBeta scintillation counter.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

    
    .
    

Assay_Workflow Step1 Seed CHO-hGlyT1 Cells Step2 Add Cinnamic Derivative Step1->Step2 Step3 Add [3H]-Glycine (Tracer) Step2->Step3 Step4 Incubate 10 min @ 37°C Step3->Step4 Step5 Wash & Count (Scintillation) Step4->Step5

Caption: Experimental Workflow for [3H]-Glycine Uptake Assay.

Conclusion & Expert Insight

Cinnamic acid derivatives, particularly


-cinnamoyl sarcosines  and acylglycinamides , represent a vital scaffold in GlyT1 inhibitor development.[1] While less metabolically stable than non-peptide inhibitors (like benzamides), they offer a unique "substrate-mimic" mechanism.[1]
  • Key Takeaway: For maximum potency, researchers should focus on 4-trifluoromethyl-cinnamic acid derivatives coupled with sarcosine or sterically hindered glycine amides (Compound 17e type).[1]

  • Caution: Avoid simple methoxy-substitutions (Class C) if high potency is the goal, as they often result in lower affinity compared to halogenated analogs.[1]

References

  • Blunt, R., et al. (2011).[1] "Acylglycinamides as inhibitors of glycine transporter type 1." Bioorganic & Medicinal Chemistry Letters, 21(20), 6176–6179.[1] Link[1]

  • Mezler, M., et al. (2008).[1][8] "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology, 74(6), 1705-1715.[1] Link[1]

  • Lindsley, C. W., & Shipe, W. D. (2008).[1] "Glycine transporter-1 (GlyT1) inhibitors: a patent review (2006 – 2008)." Expert Opinion on Therapeutic Patents, 18(4), 423-441.[1] Link[1]

  • Pinard, E., et al. (2010).[1] "Glycine transporter 1 (GlyT1) inhibitors: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents, 20(12), 1631-1651.[1] Link[1]

  • Harvey, R. J., & Yee, B. K. (2013).[1] "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain."[3][5] Nature Reviews Drug Discovery, 12, 866–885.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic Acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling highly functionalized molecules like (2E)-3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling highly functionalized molecules like (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, understanding the mechanistic causality behind disposal protocols is essential. Every procedure in your laboratory must function as a self-validating system—where the chemical properties dictate the handling, and the handling inherently prevents safety failures.

This guide provides the essential, step-by-step logistical and safety protocols required for the proper disposal of this specific fluorinated cinnamic acid derivative.

Mechanistic Rationale for Disposal Protocols

(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid presents three distinct chemical features that strictly dictate its lifecycle management:

  • The Fluorine Atom (Halogenation): Standard incineration of non-halogenated organics occurs at lower temperatures. However, incinerating fluorinated compounds without specialized equipment generates highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams, which are routed to high-temperature incinerators equipped with alkaline flue-gas scrubbers[1].

  • The Prop-2-enoic Acid Moiety (Carboxylic Acid): As an organic acid, it can undergo exothermic acid-base reactions. It must be segregated from strong bases, amines, and strong oxidizing agents to prevent pressurization of waste containers.

  • Ecotoxicity: Like many cinnamic acid derivatives, this compound poses a significant risk to aquatic environments and terrestrial vertebrates[2]. A strict zero-drain disposal policy must be enforced.

Step-by-Step Operational Disposal Protocol

To build a self-validating safety system, implement the following procedural workflow. The protocol relies on physical segregation and visual confirmation to prevent the catastrophic mixing of incompatible waste streams.

Phase 1: Engineering Controls & PPE Verification
  • Ventilation: Conduct all waste consolidation within a certified chemical fume hood. Do not handle the dry powder on an open bench, as aerosolized cinnamic acid derivatives can cause severe respiratory and ocular irritation[2].

  • PPE: Don standard laboratory PPE: nitrile gloves (double-gloving is mandatory for spill cleanup), chemical splash goggles, and a flame-resistant lab coat.

Phase 2: Waste Segregation & Containment
  • Solid Waste:

    • Collect all unreacted powder, contaminated weighing paper, and disposable spatulas.

    • Place into a chemically compatible, tightly sealed container. High-Density Polyethylene (HDPE) or amber glass is required[1]. Amber glass is preferred if the waste will be stored for extended periods, as it prevents UV-induced photodegradation of the enoic acid double bond.

  • Liquid/Solvent Waste (Post-Reaction):

    • Self-Validating Check: Before adding liquid waste to a bulk carboy, verify the solvent composition.

    • If the compound is dissolved in halogenated solvents (e.g., dichloromethane), dispose of the mixture in the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., ethanol, DMSO), the waste must still be classified as halogenated due to the solute's fluorine content[1]. Do not dilute your standard non-halogenated waste stream with this mixture.

Phase 3: Labeling & Storage
  • Nomenclature: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid". Do not use shorthand or abbreviations.

  • Hazard Identifiers: Check the boxes for "Toxic", "Irritant", and "Halogenated".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, strictly away from strong bases and oxidizers.

Phase 4: Spill Response & Decontamination
  • Containment: For solid spills, do not sweep dry . Sweeping aerosolizes the irritant dust. Instead, gently cover the spill with damp paper towels (using a compatible solvent like isopropanol) or an inert absorbent material like sand or vermiculite[1].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a designated hazardous waste container.

  • Decontamination: Wash the affected surface with isopropanol, followed by soap and water. Dispose of all cleaning materials (wipes, absorbent pads) as halogenated hazardous waste[1].

Quantitative Data & Logistical Summary

Summarizing the operational parameters ensures rapid decision-making during waste triage.

ParameterSpecification / Requirement
Waste Classification Hazardous Waste: Halogenated Organic Acid
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity
Container Compatibility HDPE, Polypropylene, or Amber Glass
Incompatible Materials Strong bases, strong oxidizing agents
Spill Absorbent Inert material (Sand, Vermiculite)
Ultimate Disposal Method High-temperature incineration with alkaline scrubbers

Disposal Triage Workflow

Follow this logical decision tree to ensure the compound is routed to the correct environmental health and safety (EHS) endpoint.

DisposalWorkflow Start Waste Generation: (2E)-3-(4-fluoro-3-phenoxyphenyl) prop-2-enoic acid Solid Solid Powder Waste Start->Solid Liquid Liquid/Solvent Mixture Start->Liquid SolidCont HDPE Solid Waste Container Label: Halogenated Organic Solid->SolidCont Collect CheckSolvent Is solvent halogenated (e.g., DCM, Chloroform)? Liquid->CheckSolvent Analyze Solvent EHS EHS / Approved Waste Disposal Facility SolidCont->EHS Transfer HaloWaste Halogenated Liquid Waste (Incineration with Scrubbers) CheckSolvent->HaloWaste Yes MixedWaste Mixed Halogenated Waste (Requires specific profiling) CheckSolvent->MixedWaste No HaloWaste->EHS Transfer MixedWaste->EHS Transfer

Workflow for triaging solid and liquid halogenated waste streams.

References[1] Proper Disposal of 2-Fluoro-2-(p-tolyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1jS77jLvhvm264q8TzVBoBGqirnr7QEOkDZNIZ_cYJIQ0QcW8SLHn98tiTfpMkAlvclSPc3gBy7ID0GOiMP4M16rqiGed67300wiWLe0uWBmtRQI5Sc6CnIN78zIPH4BRT_2LQpD2-bSxMaZsej01IxgfFaXOoT-HybRxFZQvj4GiFNm1fe-Jdr9638xgFOCnq2taQQDYoOBaszSIiz4pg8N84xjIct98pdsVQZubVJU6F_sIJP9fZvvtZtVOA64=[2] Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFySwnncAGQPB-M9pvdzyb510sMbAx78sGJxbxlKWTuQnn2iJM9MRWkkoPVdqh7o-XrtreKDmZK8O8vH_TJdwxoLMFu83YaRsoiPvm70L8vxTzdLyluM3gLsA5YILbcrUmMXMyVL8_WY0Y0x57uaHUSk4yfsndDSJLqGNAhkr9SIx-xRQnD-4dV3uDMHvqUinVW6hj3jSBHP65FhEwhXC-

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid

Executive Safety Summary & Risk Profile Compound Identity: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid Chemical Class: Fluorinated Cinnamic Acid Derivative / Diaryl Ether Physical State: Solid (Crystalline Powder)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Compound Identity: (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid Chemical Class: Fluorinated Cinnamic Acid Derivative / Diaryl Ether Physical State: Solid (Crystalline Powder)

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic acid, but as a halogenated bioactive intermediate . While specific toxicological data for this exact isomer may be proprietary, structural activity relationship (SAR) analysis with analogs (e.g., fluorocinnamic acids, pyrethroid metabolites) dictates a strict safety posture.

Core Hazards (Predicted via SAR):

  • Corrosivity/Irritation: The acrylic acid moiety (

    
    ) presents a definite risk of severe eye irritation (H319) and skin irritation (H315).
    
  • Inhalation: As a fine powder, the cinnamic backbone poses a risk to the upper respiratory tract (H335).

  • Bioactivity: The phenoxyphenyl group suggests potential biological activity (enzyme inhibition or metabolic simulation), requiring containment protocols suitable for Potent Compounds (Band 2 or 3).

The PPE Matrix: A Barrier Analysis

Do not rely on "standard lab PPE." The presence of the fluorine atom and the lipophilic phenoxy group alters permeation characteristics.

Hand Protection Strategy

Scientific Rationale: The lipophilic nature of the phenoxy group increases the compound's ability to permeate standard latex. Nitrile is the baseline, but solvent selection drives the final choice.[1]

Glove MaterialThicknessBreakthrough TimeUsage Context
Nitrile (High Grade)

5 mil (0.12 mm)
> 480 min (Solid)< 15 min (in Acetone)Standard Handling: Weighing dry powder, transferring closed containers.
Laminate (Silver Shield) Multi-layer> 480 min (Solvents)Synthesis/Dissolution: Mandatory if dissolved in halogenated solvents (DCM) or aggressive ketones.
Double Gloving Nitrile over LaminateN/AHigh Risk: Recommended when handling concentrated stock solutions to combine dexterity with chemical resistance.
Latex AnyPOOR DO NOT USE. Poor resistance to organic acids and lipophilic aromatics.
Respiratory & Ocular Protection[2][3][4][5][6]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory PPE (Secondary): If fume hood work is impossible (e.g., instrument maintenance), use a P100/N95 particulate respirator . Surgical masks offer zero protection against chemical dust.

  • Ocular: Chemical Splash Goggles (indirect vented) are non-negotiable. Safety glasses with side shields are insufficient due to the risk of fine acidic dust bypassing the lens gap.

Operational Workflow: From Storage to Synthesis[7]

This workflow integrates safety into the experimental design.[2]

Phase A: Weighing & Transfer (Critical Step)
  • Static Hazard: Fluorinated organic powders are prone to static charge. They will "jump" from spatulas.

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer loss and dust).

    • Damping: If possible, add the solvent to the solid in the vial immediately to suppress dust.

Phase B: Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, Methanol, and Ethyl Acetate.

  • Exothermic Risk: Dissolution in basic media (e.g., NaOH) will generate heat (neutralization). Perform slowly in an ice bath if scaling up >10g.

Phase C: Reaction Monitoring
  • TLC/HPLC: When spotting TLC plates, assume the solvent carrier (often DCM/MeOH) compromises glove integrity. Change outer gloves immediately after spotting.

Phase D: Visualization of Safety Workflow

SafetyWorkflow Start Start: Solid Handling Hood Engineering Control: Fume Hood Required Start->Hood Weigh Weighing: Use Antistatic Measures (Nitrile Gloves) Hood->Weigh Solvent Solubilization: Select Solvent Weigh->Solvent GloveCheck Decision: Is Solvent Aggressive? (DCM, THF, Acetone) Solvent->GloveCheck Laminate Action: Switch to Silver Shield /Laminate Gloves GloveCheck->Laminate Yes Nitrile Action: Continue with Nitrile (Double) GloveCheck->Nitrile No Waste Disposal: Halogenated Waste Stream Laminate->Waste Nitrile->Waste

Figure 1: Decision logic for PPE selection based on solvent interaction during the experimental workflow.

Emergency Response & Decontamination

Scenario: Powder Spill on Benchtop

  • Evacuate the immediate area of personnel to prevent dust inhalation.[3][2][4]

  • Don PPE: Goggles, N95 respirator, Double Nitrile gloves.

  • Contain: Do not dry sweep. Cover the spill with a paper towel dampened with sodium carbonate (soda ash) solution or simple water. This prevents dust lofting and begins neutralization.

  • Clean: Scoop up the wet slurry. Wipe the surface 3x with water, then 1x with Ethanol.

Scenario: Ocular Exposure

  • Immediate Action: Flush eyes for 15 minutes minimum . The acidic nature requires thorough irrigation to return pH to neutral.

  • Medical: Seek evaluation.[5][6][2][4] Fluorinated acids can cause delayed tissue damage distinct from simple mineral acids.

Waste Management: The Fluorine Factor

Disposal is strictly regulated due to the C-F bond.

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure Acetone waste).

  • Rationale: Incineration of fluorinated compounds requires specific high-temperature scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Putting this in a standard organic waste stream can damage incinerator linings and violate emissions permits.

  • Labeling: Clearly mark the tag with "Contains Organic Fluorine" or "Fluorinated Cinnamic Acid Derivative."

References

  • National Institutes of Health (PubChem). Compound Summary: Fluorocinnamic Acid Derivatives (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Retrieved from [Link]

Sources

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